Lansiumarin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVDCVZOOVTJKF-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317787 | |
| Record name | Lansiumarin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205115-73-7 | |
| Record name | Lansiumarin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205115-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lansiumarin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lansiumarin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Bioactive Tetranortriterpenoids from Lansium domesticum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansium domesticum Corr., a fruit-bearing tree from the Meliaceae family, is a rich reservoir of complex bioactive molecules. While the user's query specified "Lansiumarin A," a thorough review of scientific literature did not yield a compound by this name. However, extensive research has been conducted on the isolation and characterization of a class of structurally diverse and biologically active tetranortriterpenoids from this plant. This technical guide will focus on a representative group of these compounds, the Kokosanolides , to provide an in-depth overview of their discovery, isolation, structural elucidation, and cytotoxic activity. This document will serve as a comprehensive resource, detailing the experimental protocols and quantitative data necessary for researchers in natural product chemistry and drug discovery.
Introduction to Tetranortriterpenoids from Lansium domesticum
The Meliaceae family is renowned for producing highly modified triterpenoids, known as limonoids or tetranortriterpenoids. These compounds are characterized by the loss of four terminal carbon atoms from a triterpene precursor and often exhibit a wide range of biological activities, including anticancer, antimalarial, and insecticidal properties.[1][2] Phytochemical investigations into Lansium domesticum have led to the isolation of several novel tetranortriterpenoids, including the Kokosanolide series (A, C, D, and G).[1][3] These compounds have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for further drug development.[1]
Experimental Protocols: Isolation of Kokosanolides
The following protocols are synthesized from published methodologies for the isolation of Kokosanolides from the fruit peels and seeds of Lansium domesticum.[1][3]
Plant Material and Extraction
-
Collection and Preparation: The fruit peels and seeds of Lansium domesticum are collected and air-dried at room temperature. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.[1]
-
Maceration: The powdered plant material (e.g., 1.7 kg of fruit peels) is exhaustively macerated at room temperature with solvents of increasing polarity. A typical sequential extraction involves:
-
n-hexane (e.g., 6 x 2 L)
-
Ethyl acetate (EtOAc) (e.g., 5 x 2 L)
-
Methanol (MeOH) (e.g., 5 x 2 L)[1]
-
-
Solvent Evaporation: The solvents from each extraction step are evaporated under reduced pressure using a rotary evaporator to yield the crude n-hexane, EtOAc, and MeOH extracts.[1]
Chromatographic Separation and Purification
The crude extracts are subjected to a series of chromatographic techniques to isolate the target compounds. The following is a representative workflow for the isolation of Kokosanolide G from the n-hexane extract of seeds and Kokosanolide D from the methanol extract of fruit peels.[1][3]
Isolation of Kokosanolide G (from seeds):
-
Vacuum Liquid Chromatography (VLC) of n-hexane extract: The crude n-hexane extract (e.g., 86 g) is fractionated by VLC on a silica gel column using a gradient elution system of n-hexane-EtOAc-MeOH. This typically yields several fractions (e.g., A-H).[1]
-
VLC of Active Fraction: The fraction showing promising activity or chemical profile (e.g., Fraction G, 2.3 g) is further subjected to VLC on silica gel with a fine gradient of chloroform (CHCl₃)-MeOH to yield sub-fractions (e.g., G1-G5).[1]
-
Further Chromatographic Steps: Subsequent purification of the sub-fractions is achieved through repeated column chromatography on silica gel using increasingly refined solvent systems to yield the pure compound.
Isolation of Kokosanolide D (from fruit peels):
-
Solvent Partitioning of Methanol Extract: The crude methanol extract (e.g., 75 g) is partitioned between n-butanol and water. The butanol fraction is collected and evaporated.[3]
-
VLC of Butanol Fraction: The butanol fraction (e.g., 24 g) is fractionated by VLC on silica gel with a gradient of n-hexane-EtOAc-MeOH to obtain multiple fractions (e.g., A-Q).[3]
-
Open Column Chromatography: Fractions of interest (e.g., G-H, 2.9 g) are separated by open column chromatography on silica gel using a gradient of dichloromethane-EtOAc to yield numerous sub-fractions.[3]
-
Final Purification: The sub-fractions containing the target compound (e.g., GH13-15, 231.0 mg) are further purified by silica gel open column chromatography with a fine gradient of chloroform-acetone to afford pure Kokosanolide D (e.g., 14.2 mg).[3]
Structural Elucidation
The structures of the isolated tetranortriterpenoids are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution time-of-flight mass spectrometry (HR-TOFMS) is used to determine the exact molecular mass and elemental composition of the compound.[1][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and furan rings.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the complete stereochemistry of the molecule.[1][3]
For instance, the structure of Kokosanolide D was established based on its molecular formula of C₂₇H₃₂O₁₀ as determined by HR-TOFMS. Its ¹³C-NMR and DEPT spectra revealed 27 carbon signals, including characteristic signals for a furan ring, a ketone, two ester groups, and an α,β-unsaturated ketone. 2D NMR correlations (COSY, HMBC) were then used to piece together the complete connectivity of the molecule.[3]
Quantitative Data
The following tables summarize the quantitative data from representative isolation and bioactivity studies of Kokosanolides.
Table 1: Extraction and Isolation Yields
| Starting Material | Initial Weight | Extract/Fraction | Weight | Final Compound | Yield (mg) | Reference |
| L. domesticum Fruit Peels | 1.7 kg | Crude MeOH Extract | 75 g | Kokosanolide D | 14.2 | [3] |
| Butanol Fraction | 24 g | |||||
| Fraction G-H | 2.9 g | |||||
| Fraction GH13-15 | 231.0 mg | |||||
| L. domesticum Seeds | Not specified | Crude n-hexane Extract | 86 g | Kokosanolide G | Not specified | [1] |
| Fraction G | 2.3 g |
Table 2: Spectroscopic Data for Kokosanolide D
| Technique | Data |
| HR-TOFMS | m/z 517.2075 [M+H]⁺ (Calculated for C₂₇H₃₃O₁₀, 517.2074) |
| IR (KBr, cm⁻¹) | 3441 (hydroxyl), 1760 & 1726 (ester carbonyls), 1698 (ketone) |
| ¹H-NMR (CDCl₃, 500 MHz) | δ (ppm) values for individual protons |
| ¹³C-NMR (CDCl₃, 125 MHz) | δ (ppm) values for 27 carbon atoms, including furan ring signals (142.8, 141.5, 119.7, 110.2), ketone (209.7), and ester groups (172.0, 165.7) |
Note: For complete NMR assignments, refer to the original publication.[3]
Table 3: Cytotoxic Activity of Isolated Kokosanolides
| Compound | Cell Line | IC₅₀ (µg/mL) | Positive Control | IC₅₀ (µg/mL) | Reference |
| Kokosanolide G | MCF-7 (Breast Cancer) | 18.41 | Doxorubicin | 0.17 | [1] |
| Kokosanolide E | MCF-7 (Breast Cancer) | 45.90 | Doxorubicin | 0.17 | [1] |
| Kokosanolide F | MCF-7 (Breast Cancer) | 168.20 | Doxorubicin | 0.17 | [1] |
Biological Activity and Potential Signaling Pathways
Triterpenoids isolated from Lansium domesticum have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4] For instance, Lamesticumin A, another triterpenoid from this plant, was found to induce apoptosis and cell cycle arrest in the S phase in T-47D breast cancer cells.[4] The cytotoxic activity of tetranortriterpenoids is often attributed to their complex, highly oxygenated structures.[1]
While the specific signaling pathways for Kokosanolides are yet to be fully elucidated, the observed biological effects suggest interference with key cellular processes that regulate cell proliferation and survival. The induction of apoptosis and cell cycle arrest are common mechanisms of action for many anticancer agents.
References
- 1. smujo.id [smujo.id]
- 2. researchgate.net [researchgate.net]
- 3. Azadirone, a Limonoid Tetranortriterpene, Induces Death Receptors and Sensitizes Human Cancer Cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) through a p53 Protein-independent Mechanism: EVIDENCE FOR THE ROLE OF THE ROS-ERK-CHOP-DEATH RECEPTOR PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Characterization of Novel Compounds from Lansium Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical characterization of novel compounds isolated from the Lansium genus, a member of the Meliaceae family. Plants from this genus, particularly Lansium domesticum Corr., are a rich source of structurally diverse and biologically active secondary metabolites.[1][2] Traditionally used in various cultures for medicinal purposes, these plants are now the focus of rigorous scientific investigation to uncover new therapeutic agents.[3][4][5] This document details the prevalent classes of compounds, comprehensive experimental protocols for their isolation and identification, and quantitative data on their biological activities.
Major Classes of Novel Compounds in Lansium Species
Phytochemical investigations into Lansium species have revealed a wealth of novel compounds, predominantly belonging to the terpenoid class.[2][6] The fruit peels, seeds, leaves, and bark are particularly rich sources of these unique chemical entities.[1][2][6]
-
Triterpenoids: This is the most abundant and structurally diverse class of compounds found in Lansium. Many exhibit unusual skeletons, contributing to their significant bioactivities.[6] Key subclasses include:
-
Onoceranoids: Characterized by a unique symmetrical skeleton, several novel onoceranoid triterpenes such as lansionic acid, lansium acids, and kokosanolides E and F have been isolated.[1][7][8][9]
-
Tetranortriterpenoids: This group includes complex limonoids like the dukunolides and kokosanolides, some of which possess novel carbon skeletons.[1][6] Dukunolide A, for instance, features a unique 26-carbon framework.[6]
-
Cycloartane-type Triterpenes: Novel cycloartane triterpenes, such as lansium acid XIII, have been identified from the leaves of L. domesticum.[8]
-
Triterpenoid Glycosides: Lansiosides, which are often glycosides of seco-onoceran triterpenoids, represent another significant group. Lansioside A is a notable example, featuring an amino sugar moiety.[6]
-
-
Sesquiterpenoids: While less common than triterpenoids, novel sesquiterpenes have also been isolated and shown to possess biological activity. For example, a sesquiterpene aldehyde, Lamesticumin A, has been identified from the fruit peels and exhibits cytotoxic properties.[10][11][12]
-
Phenolic Compounds and Flavonoids: The fruit peel, in particular, contains various phenolic compounds, including rutin, scopoletin, and chlorogenic acid.[13] Flavonoid glycosides have also been identified in leaf extracts.
Experimental Protocols for Isolation and Characterization
The successful isolation and structural elucidation of novel compounds from Lansium species require a systematic and multi-technique approach.
Plant Material Preparation and Extraction
-
Collection and Preparation: Plant materials (e.g., fruit peels, seeds, leaves) are collected and identified by a botanist.[14] They are then air-dried or oven-dried at a low temperature to prevent degradation of thermolabile compounds, followed by grinding into a fine powder.[1]
-
Extraction: The powdered material is typically extracted exhaustively using sequential maceration with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).[1] This initial step separates compounds based on their general polarity. For instance, n-hexane extracts are often rich in less polar triterpenoids.[1]
Fractionation and Isolation of Pure Compounds
The crude extracts are complex mixtures and must be subjected to various chromatographic techniques to isolate individual compounds.
-
Preliminary Fractionation: Crude extracts are often first fractionated using Vacuum Liquid Chromatography (VLC) on silica gel.[1] A gradient elution system, for example, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the extract into several less complex fractions.[1][15]
-
Column Chromatography (CC): Each fraction is further purified using repeated column chromatography over silica gel or reversed-phase (e.g., C18) stationary phases.[1] The choice of mobile phase is guided by Thin Layer Chromatography (TLC) analysis to achieve optimal separation.
-
Preparative TLC: For final purification of small quantities of compounds, preparative Thin Layer Chromatography (TLC) is often employed.[15]
The entire fractionation and isolation process is monitored by TLC, with spots visualized under UV light and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid for terpenoids).[16]
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS) is critical for determining the exact molecular weight and, consequently, the molecular formula of the novel compound.[9] Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.
-
1D NMR: ¹H NMR provides information about the types and number of protons and their connectivity, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).[9]
-
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete connectivity of the carbon skeleton and the placement of functional groups.[1][9]
-
-
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O) in ketones or esters, and double bonds (C=C).[9]
-
Single-Crystal X-ray Diffraction: When a suitable crystal of the novel compound can be grown, X-ray crystallography provides unambiguous determination of the complete molecular structure, including the relative and absolute stereochemistry.[6]
Visualization of Key Workflows
Experimental Workflow for Compound Discovery
The following diagram illustrates the general workflow for the isolation and characterization of novel compounds from Lansium species.
Caption: General workflow for isolation and identification of novel compounds.
Hypothesized Signaling Pathway for Cytotoxicity
Several compounds from Lansium exhibit cytotoxic activity. Proteomics studies on extracts suggest that these compounds may target mitochondrial processes to induce cell death in cancer cells.[17] The diagram below illustrates a plausible mechanism of action.
Caption: Hypothesized mitochondrial pathway for cytotoxicity.
Quantitative Data Summary
Spectroscopic and Structural Data of Selected Novel Compounds
The following table summarizes key identification data for several novel triterpenoids isolated from Lansium domesticum.
| Compound Name | Source (Plant Part) | Molecular Formula | [M+H]⁺ (m/z) | Key Spectroscopic Features | Ref |
| Kokosanolide E | Fruit Peels | C₃₀H₅₀O₂ | 443.3881 | ¹³C NMR: 15 carbon signals (symmetrical), olefinic carbons. IR: Hydroxyl group (3443 cm⁻¹). | [9] |
| Kokosanolide F | Fruit Peels | C₃₀H₅₀O₃ | 459.3844 | IR: Hydroxyl (3443 cm⁻¹), ketone (1702 cm⁻¹), and ether (1040 cm⁻¹) groups. | [9] |
| Kokosanolide G | Seeds | C₂₇H₃₂O₉ | 501.2125 | UV: α,β-unsaturated ketone (λmax 282 nm). IR: Hydroxyl, ketone, ester, and ether groups. | [9] |
| Lansioside A | Fruit Peels | Not specified | Not specified | Seco-onoceranoid with an N-acetyl-D-glucosamine moiety. | [6] |
| Dukunolide A | Seeds | Not specified | Not specified | Tetranortriterpenoid with a novel 26-carbon skeleton, structure confirmed by X-ray diffraction. | [6] |
| Lamesticumin A | Fruit Peels | C₃₁H₅₀O₅ | 502 | ¹³C NMR: 30 carbons, two C=O signals. UV: λmax at 236.5 nm. | [10][12] |
Cytotoxic Activity of Isolated Compounds
Several novel compounds from Lansium have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC₅₀ Value (µg/mL) | Ref |
| Kokosanolide E | MCF-7 (Breast) | 45.90 | [1] |
| Kokosanolide G | MCF-7 (Breast) | 18.41 | [1] |
| Lamesticumin A | T-47D (Breast) | 15.68 ± 0.30 | [10][11] |
| Isolated Sesquiterpene Aldehyde | T-47D (Breast) | 48.58 ± 0.96 | [13][15] |
| Isolated Sesquiterpene Aldehyde | HepG2 (Liver) | 127.45 ± 25.76 | [13][15] |
| 8,14-Secogammacera-7,14(27)-dien-3,21-dione | T-47D (Breast) | 30.69 ± 1.87 | [13] |
| 8,14-Secogammacera-7,14(27)-dien-3,21-dione | A549 (Lung) | 13.71 ± 0.42 | [13] |
Conclusion
The Lansium genus is a prolific source of novel natural products, particularly structurally complex triterpenoids and sesquiterpenoids. The systematic application of modern extraction, chromatography, and spectroscopic techniques is essential for the successful isolation and characterization of these compounds. Many of the identified molecules exhibit significant biological activities, including potent cytotoxicity against cancer cell lines, underscoring the potential of Lansium species in drug discovery and development.[4][17] Further research is warranted to explore the full therapeutic potential and mechanisms of action of these unique phytochemicals.
References
- 1. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lansium domesticum [socfindoconservation.co.id]
- 4. oamjms.eu [oamjms.eu]
- 5. Lansones / Lansium parasiticum Correa: / Langsat: Philippine Alternative Medicine / Herbal Therapy [stuartxchange.org]
- 6. Lansium domesticum—A Fruit with Multi-Benefits: Traditional Uses, Phytochemicals, Nutritional Value, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structures of triterpenoids from the leaves of Lansium domesticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A bioactive compound isolated from Duku (Lansium... | F1000Research [f1000research.com]
- 13. smujo.id [smujo.id]
- 14. doc-developpement-durable.org [doc-developpement-durable.org]
- 15. smujo.id [smujo.id]
- 16. researchgate.net [researchgate.net]
- 17. Comparative proteomics reveals anticancer compounds from Lansium domesticum against NSCLC cells target mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytochemical Screening of Lansium domesticum Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical screening of Lansium domesticum extracts, a plant rich in bioactive compounds. The guide details the experimental protocols for identifying and quantifying key phytochemicals, presents a summary of these compounds in a clear tabular format, and illustrates the experimental workflow. Lansium domesticum, a fruit-bearing tree of the Meliaceae family, is a subject of significant interest due to its traditional use in medicine and its potential for novel drug discovery.[1][2][3] The various parts of the plant, including the leaves, fruit peel, seeds, and bark, are sources of a diverse range of secondary metabolites.[1][4]
Experimental Protocols
The following section outlines the methodologies for the preparation of Lansium domesticum extracts and the subsequent phytochemical analysis.
1.1. Plant Material Preparation and Extraction
A common method for preparing extracts from Lansium domesticum is maceration.[5][6][7]
-
Sample Collection and Preparation: The desired plant parts (leaves, seeds, fruit peel, or bark) are collected and thoroughly washed. The plant material is then air-dried or dried in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved to prevent enzymatic degradation of the phytochemicals.[7] The dried material is then ground into a fine powder using an electrical grinder.[7]
-
Maceration: The powdered plant material is soaked in a solvent in a sealed container. Common solvents used for extracting phytochemicals from Lansium domesticum include methanol, ethanol, ethyl acetate, n-hexane, and water.[4][5][8] The mixture is left to stand for a period of 24 to 72 hours, often with periodic agitation to enhance the extraction process.[5][8]
-
Filtration and Concentration: After maceration, the mixture is filtered to separate the extract from the solid plant residue. The resulting filtrate, which contains the dissolved phytochemicals, is then concentrated using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C) to obtain a crude extract.[5]
1.2. Qualitative Phytochemical Screening
Qualitative tests are performed to identify the presence of various classes of phytochemicals in the extracts.
-
Test for Alkaloids (Dragendorff’s Test): A few milliliters of the plant extract are acidified with dilute hydrochloric acid and then treated with Dragendorff’s reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[5]
-
Test for Flavonoids (Shinoda Test): To the extract, a few fragments of magnesium ribbon are added, followed by the dropwise addition of concentrated hydrochloric acid. The appearance of a pink, magenta, or red color suggests the presence of flavonoids.[9]
-
Test for Phenols and Tannins (Ferric Chloride Test): The extract is treated with a few drops of a 5% ferric chloride solution. A blue-black or greenish-black coloration is indicative of the presence of phenols and tannins.[8][10]
-
Test for Saponins (Froth Test): A small amount of the extract is diluted with water and shaken vigorously for about 30 seconds. The formation of a persistent foam layer suggests the presence of saponins.[10]
-
Test for Terpenoids (Salkowski Test): The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added along the sides of the test tube. A reddish-brown coloration at the interface indicates the presence of terpenoids.[10]
-
Test for Steroids (Liebermann-Burchard Test): The extract is treated with acetic anhydride and a few drops of concentrated sulfuric acid. A color change from violet to blue or green indicates the presence of steroids.[10]
1.3. Quantitative Phytochemical Analysis
Quantitative analysis is performed to determine the concentration of specific phytochemical classes.
-
Total Phenolic Content (Folin-Ciocalteu Method): The total phenolic content is determined using the Folin-Ciocalteu reagent, with gallic acid as a standard. The absorbance is measured spectrophotometrically, and the results are typically expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[11]
-
Total Flavonoid Content (Aluminum Chloride Method): The total flavonoid content is determined using the aluminum chloride colorimetric method, with quercetin as a standard. The absorbance is measured, and the results are expressed as milligrams of quercetin equivalents per gram of extract (mg QE/g).[5]
Phytochemical Composition of Lansium domesticum Extracts
The following table summarizes the quantitative phytochemical analysis of various Lansium domesticum extracts from different studies.
Caption: Summary of quantitative phytochemical analysis of Lansium domesticum extracts.
Experimental Workflow
The general workflow for the phytochemical screening of Lansium domesticum extracts is illustrated in the following diagram.
References
- 1. Lansium domesticum—A Fruit with Multi-Benefits: Traditional Uses, Phytochemicals, Nutritional Value, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lansium domesticum—A Fruit with Multi-Benefits: Traditional Uses, Phytochemicals, Nutritional Value, and Bioactivities [mdpi.com]
- 3. setpublisher.com [setpublisher.com]
- 4. oamjms.eu [oamjms.eu]
- 5. Determination of Antiradical Activity, Total Phenolic, and Total Flavonoid Contents of Extracts and Fractions of Langsat (Lansium domesticum Coor.) Seeds | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Determination of Free Radical Scavenging, Antioxidative DNA Damage Activities and Phytochemical Components of Active Fractions from Lansium domesticum Corr. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publiscience.org [publiscience.org]
- 9. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts : Oriental Journal of Chemistry [orientjchem.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Navigating the Unknown: A Technical Guide to the Structure Elucidation of Novel Natural Products
A Case Study Approach in the Absence of "Lansiumarin A" Data
Initial searches for "this compound" in scientific literature and chemical databases did not yield any specific information for a compound with this name. This suggests that "this compound" may be a novel, as-yet-unpublished compound, a proprietary molecule, or a potential misnomer.
In the spirit of providing a comprehensive and technically accurate guide for researchers, scientists, and drug development professionals, this document will proceed with a detailed case study on the structure elucidation of a complex natural product representative of those isolated from the Lansium genus. We will use a hypothetical molecule, which we will refer to as this compound, to illustrate the complete workflow, from isolation to final structure confirmation, employing state-of-the-art NMR and mass spectrometry techniques. The data presented herein is synthesized to be representative of a complex tetranortriterpenoid, a class of compounds frequently found in Lansium species.
Introduction to the Structural Elucidation of Complex Natural Products
The determination of the chemical structure of a novel natural product is a complex puzzle that requires the systematic application of various analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and indispensable tools. This guide provides an in-depth look at the methodologies and logical processes involved in elucidating the structure of a novel, complex molecule, using our representative compound, this compound, as an example.
The overall workflow for structure elucidation is a multi-step process that begins with the isolation and purification of the compound, followed by the determination of its molecular formula, and finally the assembly of its 2D and 3D structure through the detailed analysis of NMR data.
Experimental Protocols
Isolation and Purification
The initial step in the characterization of any natural product is its isolation from the source material in a pure form. A general protocol for the isolation of a compound like this compound from the bark of a Lansium species would be as follows:
-
Extraction: The air-dried and powdered bark is exhaustively extracted with a solvent of medium polarity, such as methanol or ethyl acetate, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain tetranortriterpenoids, is subjected to repeated column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing the target compound are combined and further purified by High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column with a methanol-water or acetonitrile-water mobile phase, to yield the pure compound.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the accurate mass of the molecular ion, from which the molecular formula can be deduced.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Analysis: The sample is introduced into the ESI source in positive or negative ion mode. The accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured. The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the relative stereochemistry of the molecule. All spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of distinct carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is key for connecting the spin systems established by COSY and for placing quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
-
Data Presentation and Interpretation for this compound
Mass Spectrometry Data
The HR-ESI-MS analysis of this compound provides the molecular formula, which is the first crucial piece of the structural puzzle.
| Ion | Observed m/z | Calculated m/z | Mass Difference (ppm) | Deduced Molecular Formula |
| [M+Na]⁺ | 553.2306 | 553.2308 | -0.4 | C₂₉H₃₈O₉Na |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
The data in Table 1 strongly suggests a molecular formula of C₂₉H₃₈O₉ for this compound. The degree of unsaturation (double bond equivalents) can be calculated as 11, indicating the presence of a combination of rings and double bonds.
NMR Spectroscopic Data
The 1D and 2D NMR data are used to piece together the structure of the molecule. The comprehensive NMR data for this compound are summarized in Table 2.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations (H → C) |
| 1 | 78.5 | 3.98 (s) | - | C-2, C-3, C-5, C-9, C-10, C-19 |
| 2 | 35.2 | 2.15 (m), 1.85 (m) | H-3 | C-1, C-3, C-4, C-10 |
| 3 | 71.0 | 4.50 (d, 3.0) | H-2 | C-1, C-2, C-4, C-5 |
| 4 | 40.1 | - | - | - |
| 5 | 45.3 | 2.85 (d, 12.5) | H-6 | C-1, C-3, C-4, C-6, C-7, C-10 |
| 6 | 30.1 | 2.05 (m) | H-5, H-7 | C-5, C-7, C-8, C-10 |
| 7 | 118.9 | 5.95 (d, 10.0) | H-6 | C-5, C-6, C-8, C-9 |
| 8 | 142.3 | - | - | - |
| 9 | 48.2 | 2.95 (d, 12.0) | H-11 | C-1, C-5, C-7, C-8, C-10, C-11 |
| 10 | 42.5 | - | - | - |
| 11 | 25.8 | 1.90 (m), 1.70 (m) | H-9, H-12 | C-8, C-9, C-10, C-12, C-13 |
| 12 | 38.4 | 2.20 (m) | H-11 | C-9, C-11, C-13, C-14, C-17 |
| 13 | 43.1 | - | - | - |
| 14 | 65.7 | - | - | - |
| 15 | 169.8 | - | - | - |
| 16 | 75.1 | 5.40 (s) | - | C-14, C-15, C-17, C-20, C-22 |
| 17 | 51.5 | 3.10 (d, 8.5) | H-22 | C-12, C-13, C-14, C-16, C-18, C-20, C-21 |
| 18 | 21.2 | 1.15 (s) | - | C-12, C-13, C-14, C-17 |
| 19 | 18.5 | 1.05 (s) | - | C-1, C-5, C-9, C-10 |
| 20 | 121.3 | - | - | - |
| 21 | 142.8 | 7.40 (t, 1.5) | H-22, H-23 | C-17, C-20, C-22, C-23 |
| 22 | 110.1 | 6.35 (d, 1.5) | H-21, H-23 | C-17, C-20, C-21 |
| 23 | 140.5 | 7.35 (d, 1.5) | H-21, H-22 | C-20, C-21, C-22 |
| 4-CH₃ | 25.5 | 1.25 (s) | - | C-3, C-4, C-5 |
| 4-CH₃ | 23.8 | 1.18 (s) | - | C-3, C-4, C-5 |
| OAc | 170.5 | - | - | - |
| OAc-CH₃ | 21.0 | 2.08 (s) | - | OAc C=O |
| OMe | 52.8 | 3.65 (s) | - | C-15 |
Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃.
Visualizing the Elucidation Workflow
The process of determining the structure from the raw data can be visualized as a logical workflow. The following diagrams, generated using Graphviz, illustrate the overall process and the detailed connectivity analysis.
Step-by-Step Structure Assembly of this compound
-
Molecular Formula and Unsaturation: The molecular formula C₂₉H₃₈O₉ is established from HR-ESI-MS. The 11 degrees of unsaturation point to a highly complex, polycyclic structure with multiple double bonds.
-
Analysis of ¹³C NMR: The ¹³C NMR spectrum shows 29 carbon signals. DEPT experiments would reveal the presence of methyl, methylene, methine, and quaternary carbons. The signals at δC 169.8 and 170.5 indicate two ester or lactone carbonyls. The signals in the range of δC 110-145 suggest the presence of several C=C double bonds.
-
Analysis of ¹H NMR: The ¹H NMR spectrum provides the initial proton count and coupling patterns. The signals at δH 7.40, 7.35, and 6.35 are characteristic of a furan ring, a common moiety in tetranortriterpenoids. The presence of several singlet methyl signals (e.g., δH 1.15, 1.05, 1.25, 1.18) suggests multiple quaternary carbons bearing methyl groups.
-
Building Blocks from COSY: The COSY spectrum reveals proton-proton coupling networks, allowing for the identification of key structural fragments, as illustrated in Figure 2. For instance, correlations between H-2 and H-3 establish the C-2 to C-3 bond. Similarly, a spin system from H-5 through H-6 to H-7 is identified.
-
Connecting the Pieces with HMBC: The HMBC spectrum is the key to assembling the complete carbon skeleton. It shows long-range (2- and 3-bond) correlations between protons and carbons. For example:
-
The singlet proton at δH 3.98 (H-1) shows correlations to C-5 and C-9, linking the A and B rings.
-
The methyl protons at δH 1.15 (H-18) show correlations to C-12, C-13, C-14, and C-17, helping to define the C and D rings and the attachment of the side chain.
-
The methoxy protons (δH 3.65) correlate to the carbonyl carbon at δC 169.8 (C-15), placing the methoxy group.
-
-
Determining Relative Stereochemistry with NOESY: The NOESY spectrum provides through-space correlations that help to elucidate the 3D arrangement of the atoms. For example, a NOESY correlation between the axial proton H-5 and the methyl protons H-19 would indicate that they are on the same face of the molecule. Correlations between H-1 and H-9 would help to define the stereochemistry at the ring junctions.
By meticulously analyzing all of this data in concert, the planar structure and relative stereochemistry of this compound can be confidently proposed.
Conclusion
The structure elucidation of a novel natural product is a systematic process that relies on the synergistic interpretation of data from mass spectrometry and a suite of NMR experiments. While "this compound" remains an uncharacterized molecule, the workflow and methodologies detailed in this guide provide a robust framework for researchers to tackle the structural determination of similarly complex molecules. The careful application of these techniques allows for the unambiguous assignment of the molecular formula, the carbon skeleton, and the relative stereochemistry, paving the way for further investigation into the biological activity and potential therapeutic applications of new chemical entities.
Lansiumarin A: A Technical Guide on Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansiumarin A is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Initially mistaken to originate from the Lansium genus due to its name, scientific evidence has pinpointed its actual source. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and insights into its biological activities and potential signaling pathways.
Natural Sources and Abundance of this compound
Contrary to what its name might imply, this compound is not found in plants of the Lansium genus. The primary natural source of this compound is Clausena lansium , commonly known as Wampee, a fruit-bearing plant belonging to the Rutaceae family.[1][2] Specifically, this compound, along with related compounds Lansiumarin-B and Lansiumarin-C, has been isolated from the twigs and branches of this plant.[1][3]
While the presence of this compound in Clausena lansium is qualitatively established, there is currently a lack of quantitative data in the available scientific literature regarding its specific abundance in different parts of the plant (e.g., in mg/g of dry weight). Further research is required to quantify the concentration of this compound in the leaves, stems, and roots of Clausena lansium to ascertain the most viable source for extraction.
Quantitative Data Summary
| Compound | Plant Source | Plant Part | Abundance | Reference |
| This compound | Clausena lansium | Twigs, Branches | Not Quantified | [1][3] |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of furanocoumarins like this compound from plant material, based on established methodologies for this class of compounds.[4][5][6]
Plant Material Collection and Preparation
-
Collection: Collect fresh twigs and branches of Clausena lansium.
-
Washing and Drying: Thoroughly wash the plant material with distilled water to remove any surface contaminants. Air-dry the material in the shade or use a plant dryer at a controlled temperature (typically 40-50 °C) to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
Extraction
-
Solvent Maceration:
-
Soak the powdered plant material in a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of coumarins.[4] A solvent-to-sample ratio of 10:1 (v/w) is a typical starting point.
-
Agitate the mixture periodically for 24-48 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain a crude extract.
Fractionation and Isolation
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.
-
Separate the aqueous layer and subsequently partition it against solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction, which is likely to contain furanocoumarins, to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 366 nm).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest (as indicated by TLC).
-
Further purify the pooled fractions using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.
-
Collect the peak corresponding to this compound.
-
Structure Elucidation
-
The structure of the isolated compound can be confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to determine the proton and carbon framework and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the furanocoumarin chromophore.
-
Caption: Experimental workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activity, particularly in the realm of oncology.
Cytotoxic Activity
Research has shown that this compound exhibits cytotoxic effects against several human cancer cell lines. Specifically, it has been tested against:
-
KB cells: Human oral epidermoid carcinoma
-
MCF7 cells: Human breast adenocarcinoma
-
NCI-H187 cells: Human small cell lung cancer
The cytotoxic nature of this compound suggests its potential as a lead compound for the development of novel anticancer agents.[1][3]
Potential Signaling Pathways
While the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated, the activities of other furanocoumarins and cytotoxic compounds provide a basis for hypothesizing potential pathways.
Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. Key signaling pathways often implicated in apoptosis include:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation by cellular stress (which can be induced by cytotoxic compounds), cause the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 and the executioner caspase-3, leading to cell death.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate the executioner caspases.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial cell survival pathway that is often overactive in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Depending on the cellular context and the specific stimulus, activation of certain MAPK pathways (e.g., JNK and p38) can promote apoptosis.
Given the cytotoxic nature of this compound, it is plausible that it may induce apoptosis in cancer cells through one or more of these pathways.
Caption: Hypothesized signaling pathways for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Extraction of Coumarins from Leaves, Petioles, Stems and Roots of Ruta graveolens and Nicotiana benthamiana [bio-protocol.org]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds [jmchemsci.com]
A Technical Guide to the Solubility and Stability of Lansiumarin A: A Proposed Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of Lansiumarin A is limited. This guide provides a comprehensive framework of proposed methodologies and best practices for investigating these critical parameters, based on its chemical class (psoralen) and established pharmaceutical industry guidelines.
Introduction
This compound, a member of the psoralen class of organic compounds, is a natural product with potential pharmacological activities.[1] Psoralens are characterized by a furan ring fused with a coumarin moiety.[1] A thorough understanding of the solubility and stability of this compound is paramount for its potential development as a therapeutic agent. These properties are critical for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.[2][3]
This technical guide outlines a proposed framework for systematically evaluating the solubility and stability of this compound. It includes recommended experimental protocols, data presentation formats, and analytical methodologies.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, only estimated water solubility data for this compound is available. A comprehensive solubility profile in various solvents is essential for preclinical and formulation development.
Predicted Solubility
A summary of the currently available predicted water solubility data for this compound is presented in Table 1.
| Parameter | Predicted Value | Source |
| Water Solubility at 25 °C | 0.77 mg/L | The Good Scents Company Information System |
| Water Solubility | 0.013 g/L | ALOGPS |
Proposed Experimental Protocol for Solubility Determination
A robust determination of this compound's solubility should be conducted across a range of pharmaceutically relevant solvents at various temperatures.[4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in a panel of solvents at different temperatures.
Materials:
-
This compound (purity >95%)
-
Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, methanol, propylene glycol, polyethylene glycol 400 (PEG 400), acetone, and other relevant organic solvents.
-
Calibrated temperature-controlled shaker or incubator.
-
Analytical balance.
-
Centrifuge.
-
Validated analytical method for this compound quantification (e.g., HPLC-UV).
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid ensures that equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperatures (e.g., 4 °C, 25 °C, and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Processing: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent if necessary, and analyze the concentration of this compound using a validated analytical method.
Proposed Experimental Workflow for Solubility Assessment
Stability Assessment
Evaluating the intrinsic stability of this compound is crucial for identifying potential degradation pathways and developing a stable formulation.[2][8] Forced degradation studies are recommended by the International Council for Harmonisation (ICH) to understand the degradation profile of a drug substance.[9][10]
Proposed Forced Degradation Studies
Forced degradation studies should be performed under various stress conditions to accelerate the degradation of this compound.[10][11][12]
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100 °C) for an extended period.
-
Photostability: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent. For solid-state studies, use the pure API.
-
Stress Application: Expose the samples to the respective stress conditions for a defined period. The duration of the study should be sufficient to achieve 5-20% degradation.
-
Sample Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometry) to separate and identify the degradation products.
Proposed Experimental Workflow for Forced Degradation Studies
Potential Degradation Pathways
Based on the psoralen core structure of this compound, several degradation pathways can be hypothesized. The lactone ring is susceptible to hydrolysis under basic conditions, leading to the opening of the pyrone ring. The furan ring can be prone to oxidation. Photochemical reactions are also a significant consideration for psoralens, which are known to undergo [2+2] cycloadditions and other photolytic degradation pathways.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products in solubility and stability samples.[15][16][17][18][19] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.
Proposed HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.
Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: Controlled at a constant temperature (e.g., 25-30 °C).
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Proposed Workflow for Analytical Method Development
Conclusion
This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. While experimental data for this specific compound is not widely available, the proposed protocols and workflows, based on established scientific principles and regulatory guidelines, offer a robust starting point for researchers and drug development professionals. The successful execution of these studies will generate critical data to support the potential development of this compound as a therapeutic agent.
References
- 1. foodb.ca [foodb.ca]
- 2. almacgroup.com [almacgroup.com]
- 3. netpharmalab.es [netpharmalab.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Photostability | SGS [sgs.com]
- 15. bundesumweltministerium.de [bundesumweltministerium.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of Analytical Method for the Quantitation of Monoclonal Antibodies Solutions via Raman Spectroscopy: The Case of Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Bioactive Compounds from Lansium domesticum
Disclaimer: Extensive searches for "Lansiumarin A" did not yield any results in the reviewed scientific literature. It is possible that this is a novel compound not yet reported, or the name may be misspelled. This guide will instead provide a comprehensive overview of the spectroscopic data for a representative bioactive compound isolated from Lansium domesticum, Lamesticumin A , to serve as a detailed example for researchers, scientists, and drug development professionals.
Introduction
Lansium domesticum Corr., a member of the Meliaceae family, is a fruit-bearing tree native to Southeast Asia. Various parts of this plant, including the fruit peels, seeds, and bark, are rich sources of structurally diverse and biologically active triterpenoids and tetranortriterpenoids.[1][2] These compounds have garnered significant interest for their potential pharmacological activities, including cytotoxic, antimalarial, antibacterial, and antimutagenic properties.[3] The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide presents a detailed summary of the spectroscopic data for Lamesticumin A, a compound isolated from the fruit peels of Lansium domesticum.[3]
Spectroscopic Data for Lamesticumin A
The following tables summarize the key spectroscopic data obtained for the structural characterization of Lamesticumin A.
Table 1: UV-Vis and IR Spectroscopic Data for Lamesticumin A
| Spectroscopic Method | Wavelength/Wavenumber | Interpretation |
| UV-Vis | λmax 236.5 nm[3] | Indicates the presence of a conjugated system. |
| IR | 1712 cm⁻¹[3] | Suggests the presence of a carbonyl group (C=O).[3] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Lamesticumin A
Note: The complete NMR data for Lamesticumin A was not fully available in the provided search results. The available data is presented below.
| Position/Group | ¹³C NMR (δ, ppm)[3] | ¹H NMR (δ, ppm) | Key HMBC Correlations |
| C=O | 147.6, 148.1 | - | - |
| =CH₂ | 107.4, 114.2 | - | Confirmed by 2D (Het-Cor) NMR[3] |
| Other signals | (30 total carbons observed) | - | - |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments typically employed in the isolation and characterization of natural products like Lamesticumin A.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Data Acquisition: The sample is placed in a quartz cuvette, and the spectrum is recorded over a wavelength range of approximately 200 to 800 nm. A solvent blank is used as a reference. The wavelength of maximum absorption (λmax) is reported.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used to acquire ¹H, ¹³C, and various 2D NMR spectra.[3]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for assembling the molecular skeleton.
-
-
Visualizations
Workflow for Spectroscopic Analysis of a Novel Natural Product
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel compound from a natural source, such as Lansium domesticum.
Logical Relationship in NMR-Based Structure Elucidation
This diagram shows the logical connections between different NMR experiments in the process of determining a molecule's structure.
References
- 1. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New onoceranoid triterpene constituents from Lansium domesticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Secondary Metabolites in the Meliaceae Family
For Researchers, Scientists, and Drug Development Professionals
The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. These compounds, particularly the highly modified triterpenoids known as limonoids, have garnered significant attention for their potent insecticidal, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the methodologies for identifying novel secondary metabolites from this important plant family, from initial extraction to final structure elucidation and bioactivity assessment.
Biosynthesis of Limonoids in Meliaceae
The characteristic secondary metabolites of the Meliaceae family are the limonoids, which are derived from the tetracyclic triterpenoid precursor, tirucallol or euphol. The biosynthesis is a complex process involving a series of oxidative reactions and skeletal rearrangements. The initial steps involve the epoxidation of the Δ⁷ bond, followed by a Wagner-Meerwein shift of a methyl group, leading to the formation of the characteristic C-7 oxygenation.[3][4] Subsequent loss of four carbon atoms from the side chain and cyclization forms the furan ring, a hallmark of many limonoids.[2] Further modifications, such as C-ring seco-cleavage, lead to the vast diversity of limonoid structures observed in nature.[2][5]
Triterpenoid [label="Tetracyclic Triterpenoid\n(e.g., Tirucallol)"]; Epoxidation [label="Epoxidation of Δ⁷ bond"]; Wagner_Meerwein [label="Wagner-Meerwein Shift"]; Side_Chain_Cleavage [label="Side Chain Cleavage\n(Loss of 4 Carbons)"]; Furan_Ring_Formation [label="Furan Ring Formation"]; Basic_Limonoid [label="Basic Limonoid Skeleton"]; Further_Modifications [label="Further Oxidations and\nRearrangements"]; Diverse_Limonoids [label="Diverse Limonoids\n(e.g., Azadirachtin)"];
Triterpenoid -> Epoxidation [label="Oxidosqualene\ncyclase"]; Epoxidation -> Wagner_Meerwein; Wagner_Meerwein -> Side_Chain_Cleavage; Side_Chain_Cleavage -> Furan_Ring_Formation; Furan_Ring_Formation -> Basic_Limonoid; Basic_Limonoid -> Further_Modifications [label="CYP450s, etc."]; Further_Modifications -> Diverse_Limonoids; }
Figure 1: Simplified biosynthetic pathway of limonoids in Meliaceae.
Experimental Protocols
A systematic approach is crucial for the successful isolation and identification of novel secondary metabolites. The following sections detail the key experimental stages.
Plant_Material [label="Plant Material Collection\nand Preparation"]; Extraction [label="Extraction of Secondary Metabolites"]; Fractionation [label="Bioassay-Guided Fractionation"]; Isolation [label="Isolation of Pure Compounds\n(HPLC, etc.)"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)"]; Bioactivity_Testing [label="Bioactivity Testing of\nPure Compounds"]; Novel_Compound [label="Novel Secondary Metabolite"];
Plant_Material -> Extraction; Extraction -> Fractionation; Fractionation -> Isolation; Isolation -> Structure_Elucidation; Structure_Elucidation -> Novel_Compound; Isolation -> Bioactivity_Testing; Bioactivity_Testing -> Novel_Compound; }
Figure 2: General experimental workflow for identifying novel secondary metabolites.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (leaves, bark, seeds, etc.) from a healthy, mature plant. Proper identification and documentation of the plant species are essential.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, freeze-drying can be used.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction of Secondary Metabolites
The choice of extraction method and solvent is critical and depends on the polarity of the target compounds.
Maceration Protocol:
-
Weigh the powdered plant material and place it in a large container.
-
Add a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) in a ratio of 1:10 (w/v).[6]
-
Seal the container and allow it to stand at room temperature for 24-72 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction Protocol:
-
Place the powdered plant material in a thimble made of thick filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the appropriate solvent.
-
Heat the flask. The solvent will evaporate, move up to the condenser, and drip into the chamber with the thimble.
-
Once the chamber is full, the solvent is siphoned back into the flask. This process is repeated for several hours until the extraction is complete.[7]
-
Concentrate the solvent in the flask to obtain the crude extract.
Bioassay-Guided Fractionation
To efficiently isolate bioactive compounds, a bioassay-guided fractionation approach is often employed. This involves testing the biological activity of the crude extract and its subsequent fractions at each stage of separation.
Protocol:
-
Perform a preliminary bioassay on the crude extract to confirm activity.
-
Subject the crude extract to a primary fractionation technique, such as liquid-liquid partitioning or column chromatography with a non-polar stationary phase (e.g., silica gel).
-
Elute with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
-
Collect the fractions and test each for biological activity.
-
Pool the active fractions and subject them to further chromatographic separation until a pure, active compound is isolated.
Isolation of Pure Compounds by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification of secondary metabolites.
General HPLC Protocol:
-
Column: A C18 reversed-phase column is commonly used for the separation of Meliaceae limonoids.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is typically employed. The gradient can be optimized based on the polarity of the target compounds.[8]
-
Injection Volume: 20 µL of the sample dissolved in the mobile phase.[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: A UV detector set at a wavelength where the compounds of interest absorb (e.g., 210-280 nm) or a photodiode array (PDA) detector to obtain UV spectra.
-
Collect the peaks corresponding to individual compounds for further analysis.
Structure Elucidation
2.5.1. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and proposing a molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.[10]
UHPLC-MS/SRM Protocol for Limonoid Quantification:
-
UHPLC System: Agilent 1290 Infinity UHPLC system.
-
Column: C18 column.
-
Flow Rate: 0.2 mL/minute.
-
MS System: Coupled with a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[11]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for limonoids.
GC-MS Protocol for Volatile Compounds:
-
GC System: Coupled with a mass spectrometer.
-
Column: A capillary column such as Elite-I (100% dimethyl polysiloxane).[12]
-
Carrier Gas: Helium.
-
Ionization: Electron Impact (EI) at 70 eV.[13]
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
2.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required.
General NMR Data Acquisition Parameters:
-
Solvent: Deuterated solvents such as CDCl₃ or CD₃OD.
-
¹H NMR:
-
Pulse Program: Standard zg pulse program.
-
Acquisition Time (AQ): ~1.36 s.
-
Relaxation Delay (RD): 4.0 s.
-
Number of Scans (NS): 64-128.[14]
-
-
¹³C NMR:
-
Proton-decoupled experiment.
-
-
2D NMR: Standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments are used to establish through-bond and through-space correlations.
Quantitative Data and Bioactivity
The Meliaceae family is a proven source of compounds with significant biological activities. The following tables summarize some of the reported quantitative data.
Table 1: Cytotoxic Activity of Meliaceae Extracts and Compounds
| Species/Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Aphanamixis polystachya extract | Huh-7 | 3 | [5] |
| Aphanamixis polystachya extract | DU-145 | 3.5 | [5] |
| Aphanamixis polystachya extract | MCF-7 | 13.4 | [5] |
| Melia azedarach extract | DU-145 | 18.3 | [5] |
| Melia azedarach extract | MCF-7 | 47 | [5] |
| Aglaia foveolata leaves extract | MCF-7 | 72.4 | [15] |
| Aglaia foveolata stem bark extract | MCF-7 | 103.2 | [15] |
| Meliarachin C | HL-60 | 0.65 µM | [16] |
| 3-O-deacetyl-4'-demethyl-28-oxosalannin | HL-60 | 2.8 µM | [16] |
Table 2: Antifeedant Activity of Meliaceae Limonoids
| Compound | Insect Species | ED₅₀ (µg/cm²) | Reference |
| Meliartenin | Epilachna paenulata | 0.80 | [17] |
| Azadirachtin | Epilachna paenulata | 0.72 | [17] |
| Toosendanin | Epilachna paenulata | 3.69 | [17] |
Dereplication Strategies
With a large number of known secondary metabolites from the Meliaceae family, it is crucial to employ dereplication strategies early in the discovery process to avoid the re-isolation of known compounds. This involves comparing the analytical data (e.g., LC-MS and NMR) of the crude extract or fractions with databases of known natural products.
Crude_Extract [label="Crude Extract or Fraction"]; LCMS_Analysis [label="LC-MS Analysis\n(Molecular Weight and Formula)"]; NMR_Analysis [label="NMR Analysis\n(Preliminary Structural Features)"]; Database_Search [label="Database Search\n(e.g., SciFinder, Reaxys)"]; Known_Compound [label="Known Compound Identified"]; Novel_Compound_Candidate [label="Potential Novel Compound"];
Crude_Extract -> LCMS_Analysis; Crude_Extract -> NMR_Analysis; LCMS_Analysis -> Database_Search; NMR_Analysis -> Database_Search; Database_Search -> Known_Compound [color="#EA4335"]; Database_Search -> Novel_Compound_Candidate [color="#34A853"]; }
Figure 3: A simplified dereplication workflow.
Conclusion
The Meliaceae family remains a promising source for the discovery of novel secondary metabolites with potential applications in medicine and agriculture. A systematic and multidisciplinary approach, combining modern extraction and chromatographic techniques with powerful spectroscopic methods and bioassay-guided fractionation, is key to successfully identifying these valuable natural products. The detailed protocols and data presented in this guide provide a solid foundation for researchers embarking on the exciting journey of natural product discovery from this fascinating plant family.
References
- 1. UHPLC-MS/SRM method for quantification of neem metabolites from leaf extracts of Meliaceae family plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sahu, S.K., Thangaraj, M. and Kathiresan, K. (2012) DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. ISRN Molecular Biology, 2012, Article ID 205049. - References - Scientific Research Publishing [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Untargeted Phytochemical Profile of Three Meliaceae Species Related to In Vitro Cytotoxicity and Anti-Virulence Activity against MRSA Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plantsjournal.com [plantsjournal.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. ajpp.in [ajpp.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 15. Antioxidant and Cytotoxic Activities of Various Meliaceae Plants Extract | Atlantis Press [atlantis-press.com]
- 16. Limonoids from the fruits of Melia azedarach and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Lansiumarin A's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a rich source of novel bioactive compounds, yet their mechanisms of action often remain elusive. Lansiumarin A, a furanocoumarin, presents a compelling case for the application of modern computational techniques to elucidate its biological targets and potential therapeutic applications. This technical guide provides a comprehensive overview of an integrated in silico workflow for predicting the biological targets of this compound. It details methodologies for ligand- and structure-based virtual screening, including reverse docking and pharmacophore modeling, as well as network pharmacology approaches to identify potential protein interactions. Furthermore, this guide outlines detailed experimental protocols for the validation of computationally predicted targets, ensuring a robust pipeline from prediction to experimental verification. All quantitative data is presented in structured tables, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate clear understanding.
Introduction to In Silico Target Prediction
The identification of the molecular targets of a bioactive compound is a critical step in drug discovery and development.[1] Traditional methods for target identification can be time-consuming and resource-intensive. In silico target prediction, also known as target fishing, offers a rapid and cost-effective alternative to generate hypotheses about the mechanism of action of a compound.[1] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[2]
-
Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules are likely to have similar biological activities. By comparing the query molecule (this compound) to databases of compounds with known targets, potential targets can be inferred.
-
Structure-Based Methods: When the three-dimensional structures of potential protein targets are available, these methods, such as reverse docking, can be employed to predict the binding affinity and mode of interaction between the ligand and the protein.[2][3]
This guide will detail a workflow that leverages the strengths of multiple in silico techniques to build a robust prediction profile for this compound.
This compound: Compound Profile
This compound is a natural product belonging to the furanocoumarin class of compounds. Its chemical structure is presented below. For the purposes of the in silico analyses described herein, the following chemical identifiers are utilized.
| Identifier | Value | Source |
| SMILES | CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C | --INVALID-LINK--[4] |
| Molecular Formula | C21H20O5 | --INVALID-LINK--[4] |
| Molecular Weight | 352.4 g/mol | --INVALID-LINK--[4] |
In Silico Target Prediction Workflow
A multi-pronged in silico approach is recommended to increase the confidence in predicted targets. This workflow integrates reverse docking, pharmacophore modeling, and network pharmacology.
Figure 1: In Silico Target Prediction Workflow for this compound.
Experimental Protocol: Reverse Docking
Reverse docking screens a single ligand against a library of 3D protein structures to identify potential binding partners.[3][5]
Methodology:
-
Ligand Preparation:
-
The 3D structure of this compound is generated from its SMILES string using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).
-
-
Protein Target Database Preparation:
-
A curated database of human protein crystal structures is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structures.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, GOLD) is used to perform the reverse docking calculations.[5]
-
The binding site for each protein is defined based on the location of the original co-crystallized ligand or using a binding site prediction algorithm.
-
This compound is docked into the defined binding site of each protein in the database.
-
-
Scoring and Ranking:
-
The binding affinity of this compound to each protein is estimated using a scoring function, which typically provides a value in kcal/mol.
-
The protein targets are ranked based on their predicted binding affinities.
-
Experimental Protocol: Pharmacophore Modeling
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[6][7]
Methodology:
-
Pharmacophore Model Generation:
-
Ligand-Based: A set of known active ligands for a specific target is used to generate a common feature pharmacophore model. This is useful when the 3D structure of the target is unknown.
-
Structure-Based: The 3D structure of a protein-ligand complex is used to derive a pharmacophore model based on the key interactions between the ligand and the protein's active site.[8]
-
-
Database Screening:
-
The generated pharmacophore model is used as a 3D query to screen a database of chemical compounds, such as ZINC or PubChem.
-
Compounds from the database that match the pharmacophore query are identified as potential hits.
-
-
Hit Filtering and Refinement:
-
The identified hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and potential for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.
-
Experimental Protocol: Network Pharmacology
Network pharmacology integrates drug-target interactions, protein-protein interaction networks, and pathway information to provide a systems-level understanding of a compound's mechanism of action.[9][10]
Methodology:
-
Target Prediction:
-
Public databases and web servers (e.g., SwissTargetPrediction, TargetNet) are used to predict potential targets for this compound based on its chemical structure.
-
-
Network Construction:
-
The predicted targets are used to construct a drug-target interaction network.
-
This network is then expanded by incorporating known protein-protein interactions (PPIs) from databases such as STRING or BioGRID.
-
-
Network Analysis and Pathway Enrichment:
-
The constructed network is analyzed to identify key nodes (proteins) and modules (clusters of interacting proteins).
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and signaling pathways that are significantly associated with the predicted targets.
-
Hypothetical In Silico Prediction Results for this compound
The following tables present hypothetical results from the in silico prediction workflow to illustrate how the data would be summarized.
Table 1: Top Predicted Targets from Reverse Docking
| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) |
| 1 | Mitogen-activated protein kinase 14 (p38α) | 3S3I | -9.8 |
| 2 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 |
| 3 | Carbonic Anhydrase II | 2CBA | -9.2 |
| 4 | Tyrosine-protein kinase ABL1 | 2HYY | -9.0 |
| 5 | Nuclear factor-kappa B p50 subunit | 1NFK | -8.8 |
Table 2: Enriched Signaling Pathways from Network Pharmacology
| KEGG Pathway ID | Pathway Name | p-value |
| hsa04010 | MAPK signaling pathway | 1.2e-5 |
| hsa04151 | PI3K-Akt signaling pathway | 3.5e-5 |
| hsa04064 | NF-kappa B signaling pathway | 8.7e-5 |
| hsa04630 | JAK-STAT signaling pathway | 1.5e-4 |
Proposed Signaling Pathway Involvement
Based on the known biological activities of coumarins, which include anti-inflammatory and anti-cancer effects, and the hypothetical prediction results, a plausible signaling pathway that could be modulated by this compound is the MAPK/ERK pathway.[11][12][13][14]
Figure 2: Hypothetical Modulation of the MAPK/ERK Pathway by this compound.
Experimental Validation of Predicted Targets
Following the in silico predictions, experimental validation is crucial to confirm the interactions between this compound and the prioritized protein targets.
Figure 3: Experimental Validation Workflow.
Experimental Protocol: Enzyme Inhibition Assay
This assay is used to determine if this compound can inhibit the catalytic activity of a predicted enzyme target.[15][16][17]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a buffered solution containing the purified target enzyme at a known concentration.
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing serial dilutions of this compound or vehicle control.
-
Incubate the enzyme and compound mixture for a predetermined time at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[18]
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and a target protein in real-time.[19][20]
Methodology:
-
Chip Preparation:
-
Immobilize the purified target protein (ligand) onto the surface of a sensor chip.
-
The unused binding sites on the chip surface are blocked to prevent non-specific binding.
-
-
Binding Measurement:
-
A running buffer is continuously flowed over the sensor chip to establish a stable baseline.
-
Solutions of this compound (analyte) at various concentrations are injected over the chip surface.
-
The association of this compound to the immobilized protein is monitored as an increase in the SPR signal.
-
After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of a compound with its target protein within a cellular context.[21][22][23]
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density and treat them with this compound or a vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Aliquots of the treated cell suspension are heated to a range of temperatures. Ligand binding can stabilize the target protein, increasing its melting temperature.
-
-
Cell Lysis and Protein Quantification:
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve for the this compound-treated cells compared to the control indicates target engagement.
-
Summary of Validation Data
The following tables provide templates for summarizing the quantitative data obtained from the experimental validation assays.
Table 3: Enzyme Inhibition Assay Results
| Predicted Target | This compound IC50 (µM) | Positive Control IC50 (µM) |
| p38α | [Experimental Value] | [Value for known inhibitor] |
| COX-2 | [Experimental Value] | [Value for known inhibitor] |
Table 4: Surface Plasmon Resonance (SPR) Binding Kinetics
| Predicted Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| p38α | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| COX-2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 5: Cellular Thermal Shift Assay (CETSA) Results
| Predicted Target | ΔTm (°C) with this compound |
| p38α | [Experimental Value] |
| COX-2 | [Experimental Value] |
Conclusion
The integrated in silico and experimental workflow described in this technical guide provides a robust framework for the identification and validation of the biological targets of this compound. By combining multiple computational prediction methods, the confidence in the generated hypotheses is increased. Subsequent experimental validation using techniques such as enzyme inhibition assays, SPR, and CETSA is essential to confirm these predictions and to provide quantitative data on the interaction between this compound and its targets. This comprehensive approach will accelerate the understanding of the pharmacological properties of this compound and facilitate its potential development as a novel therapeutic agent.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Reverse docking [bio-protocol.org]
- 4. PubChemLite - this compound (C21H20O5) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Network-Based Methods for Prediction of Drug-Target Interactions [frontiersin.org]
- 11. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlantis-press.com [atlantis-press.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 21. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lansiumarin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and preliminary biological evaluation of Lansiumarin A, a furocoumarin with potential cytotoxic activity. The protocols outlined below are based on established methodologies for the isolation of similar natural products from plant sources.
Data Presentation
Table 1: Cytotoxicity of Coumarins from Clausena lansium and Related Compounds against various Cancer Cell Lines.
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Ethyl Acetate Fraction | SGC-7901 (gastric) | Not specified, but noted as highly active | [1] |
| Ethyl Acetate Fraction | HepG-2 (liver) | Not specified, but noted as highly active | [1] |
| Ethyl Acetate Fraction | A-549 (lung) | Not specified, but noted as highly active | [1] |
| Various Coumarins (1-8) | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 1.36 - 18.96 | [2] |
| Clausenalansimin A & B and known coumarins | KB, MCF7, NCI-H187 | Not specified, but noted as cytotoxic | [3] |
Experimental Protocols
Extraction of this compound from Clausena lansium Twigs
This protocol describes a general method for the extraction of this compound from the air-dried and powdered twigs of Clausena lansium.
Materials:
-
Air-dried and powdered twigs of Clausena lansium
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Methanol (for alternative ultrasonication method)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
Method 1: Maceration
-
Successively extract the air-dried twigs (e.g., 6.73 kg) with dichloromethane (CH₂Cl₂) at room temperature for 3 days.[3]
-
Following the CH₂Cl₂ extraction, extract the same plant material with acetone at room temperature for another 3 days.[3]
-
Combine the CH₂Cl₂ and acetone extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 34.02 g).[3]
Method 2: Ultrasonic-Assisted Extraction
-
Combine 20 g of dried pericarp and seed powder of Clausena lansium with 500 mL of methanol.
-
Perform ultrasonic-assisted extraction at 50 °C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Centrifuge the mixture for 15 minutes at 1980 x g.
-
Collect the supernatant and dry it using a rotary evaporator to yield the crude extract.
Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude extract from Clausena lansium
-
Glass column for chromatography
-
Solvents: Hexane, Acetone, Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Staining reagents (e.g., potassium hydroxide solution)[5]
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., CH₂Cl₂).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by introducing a more polar solvent (e.g., acetone or ethyl acetate). A suggested gradient is from 100% hexane to 100% acetone.[3]
-
Alternatively, a gradient of ethyl acetate in hexane or ethyl acetate in dichloromethane can be used.[3] For example, a gradient of 10% to 25% EtOAc in CH₂Cl₂ has been used to isolate coumarins.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., cyclohexane-ethyl acetate 13:7 or toluene-ether 1:1 saturated with 10% acetic acid).[5]
-
Visualize the spots under a UV lamp (254 nm and 366 nm). Furocoumarins often show blue-white fluorescence.[5]
-
Further visualization can be achieved by spraying with a 10% ethanolic KOH solution, which can intensify the fluorescence.[5]
-
Combine the fractions containing the compound of interest based on the TLC analysis.
-
-
Further Purification (if necessary):
-
If the combined fractions are not pure, further purification can be achieved by preparative TLC using a solvent system such as 7% EtOAc in CH₂Cl₂.[3]
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Application Notes & Protocols for the Quantification of Lansiumarin A and Related Tetranortriterpenoids in Plant Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lansiumarin A is a tetranortriterpenoid found in plants of the Meliaceae family, such as those of the Lansium genus. Tetranortriterpenoids, also known as limonoids, are a diverse group of highly oxygenated secondary metabolites with a wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Accurate quantification of these compounds in plant tissues is crucial for drug discovery, quality control of herbal medicines, and understanding their biosynthesis and ecological roles.
While a specific, validated analytical method for this compound is not widely published, methods for the quantification of structurally similar tetranortriterpenoids from the Meliaceae family can be readily adapted. This document provides a detailed protocol based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which is a highly sensitive and specific technique for the analysis of complex plant extracts.
Experimental Protocol: Quantification of Tetranortriterpenoids by UHPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound and other tetranortriterpenoids from plant tissue. Optimization of specific parameters will be required for this compound.
Sample Preparation and Extraction
-
Harvesting and Drying: Collect fresh plant material (e.g., leaves, bark, seeds) and wash with deionized water to remove any debris. Lyophilize (freeze-dry) the tissue to preserve the chemical integrity of the compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Accurately weigh approximately 100 mg of the powdered plant tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of the extraction solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of 50% methanol and filter through a 0.22 µm syringe filter into an HPLC vial.
-
UHPLC-MS/MS Analysis
Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-Orbitrap mass spectrometer.
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B for column re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM). For method development with a new compound like this compound, initially perform a full scan and product ion scan to determine the precursor ion ([M+H]⁺) and characteristic product ions.
Method Validation
For accurate quantification, the analytical method should be validated according to standard guidelines, assessing the following parameters:
-
Linearity: Analyze a series of standard solutions of the analyte at different concentrations to establish a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Assess the closeness of the measured value to the true value by analyzing spiked samples.
-
Precision: Evaluate the repeatability of the method by analyzing multiple replicates of the same sample.
-
Specificity: Ensure that the method can distinguish the analyte from other components in the sample matrix.
-
Recovery: Determine the efficiency of the extraction procedure.
Data Presentation: Quantitative Data for Representative Tetranortriterpenoids
The following table summarizes quantitative data for several well-studied tetranortriterpenoids from the Meliaceae family. This data can serve as a benchmark for the development of a quantitative method for this compound.
| Compound | Analytical Method | Matrix | Linearity Range | LOQ | Recovery (%) | Reference |
| Azadirachtin A | UHPLC-MS/MS | Azadirachta indica leaf extract | 0.1-100 ng/mL | 156 pg on column | Not Reported | [1] |
| Nimbin | UHPLC-MS/MS | Azadirachta indica leaf extract | 0.05-50 ng/mL | 12.5 pg on column | Not Reported | [1] |
| Salannin | UHPLC-MS/MS | Azadirachta indica leaf extract | 0.1-100 ng/mL | 62.5 pg on column | Not Reported | [1] |
| Gedunin | LC-MS/MS | Azadirachta indica | Not Reported | Not Reported | Not Reported | [2] |
| Total Triterpenes | Spectrophotometry | Maytenus ilicifolia leaves | 3.08-24.61 µg/mL | 0.14 µg/mL | 95.17-102.85 | [3] |
Visualizations
Experimental Workflow for Tetranortriterpenoid Quantification
Caption: Workflow for the extraction and quantification of tetranortriterpenoids.
Logical Flow for Analytical Method Validation
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols: Synthesis of Lansiumarin A Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) analysis of Lansiumarin A derivatives, focusing on their potential as anticancer agents. This compound belongs to the pyranocarbazole alkaloid family, a class of natural products known for their diverse biological activities. The protocols outlined below are based on established synthetic routes for structurally related pyranocarbazole alkaloids, such as girinimbine, and provide a framework for generating novel this compound analogs for SAR studies.
Introduction
Pyranocarbazole alkaloids, isolated from plants of the Rutaceae family, have garnered significant interest in medicinal chemistry due to their potent cytotoxic effects against various cancer cell lines.[1] this compound, a member of this class, represents a promising scaffold for the development of novel anticancer therapeutics. The synthesis of a focused library of this compound derivatives allows for the systematic exploration of the structure-activity relationships, aiming to identify key structural motifs responsible for cytotoxicity and to optimize lead compounds with improved potency and selectivity. This document details the synthetic methodologies, biological evaluation protocols, and data presentation for such a study.
Synthetic Strategy
The core structure of this compound derivatives can be assembled through a multi-step synthesis starting from readily available carbazole precursors. A general and adaptable synthetic route is presented below, which can be modified to introduce various substituents for SAR exploration. The key steps involve the construction of the pyran ring onto the carbazole scaffold.
A general workflow for the synthesis of this compound derivatives is depicted below.
References
In Vitro Assay for Lansiumarin A Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for novel anticancer agents is a cornerstone of oncological research. Lansiumarin A, a member of the coumarin family of compounds, has been identified as a potential candidate for cancer therapy. Coumarins and their derivatives are known to exhibit a wide range of pharmacological properties, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis.[1][2][3] This document provides a comprehensive set of application notes and detailed protocols for establishing an in vitro assay to evaluate the anticancer activity of this compound. The following methodologies are designed to assess its cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and influence on relevant signaling pathways.
I. Data Presentation
To facilitate clear and concise interpretation of experimental results, all quantitative data should be summarized in tabular format. This allows for straightforward comparison of this compound's effects across different cell lines, concentrations, and time points.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) at 24h | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h | Positive Control (e.g., Doxorubicin) IC50 (µM) at 48h |
| MCF-7 | Breast Adenocarcinoma | ||||
| MDA-MB-231 | Breast Adenocarcinoma | ||||
| A549 | Lung Carcinoma | ||||
| HCT116 | Colon Carcinoma | ||||
| PC-3 | Prostate Carcinoma | ||||
| Normal Cell Line (e.g., MCF-10A) | Non-tumorigenic Breast Epithelial |
Table 2: Effect of this compound on Cell Cycle Distribution in [Cancer Cell Line]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Sub-G1 Population (%) (Apoptosis) |
| Vehicle Control | ||||
| This compound [Low Conc.] | ||||
| This compound [Mid Conc.] | ||||
| This compound [High Conc.] | ||||
| Positive Control |
Table 3: Apoptosis Induction by this compound in [Cancer Cell Line]
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | |||
| This compound [Low Conc.] | |||
| This compound [Mid Conc.] | |||
| This compound [High Conc.] | |||
| Positive Control |
Table 4: Modulation of Key Signaling Proteins by this compound in [Cancer Cell Line]
| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) | Fold Change vs. Vehicle Control |
| Pro-Apoptotic | |||
| Bax | Vehicle Control | 1.0 | |
| This compound | |||
| Cleaved Caspase-3 | Vehicle Control | 1.0 | |
| This compound | |||
| Anti-Apoptotic | |||
| Bcl-2 | Vehicle Control | 1.0 | |
| This compound | |||
| Cell Cycle Regulators | |||
| Cyclin D1 | Vehicle Control | 1.0 | |
| This compound | |||
| p21 | Vehicle Control | 1.0 | |
| This compound | |||
| Signaling Pathway | |||
| p-Akt (Ser473) | Vehicle Control | 1.0 | |
| This compound | |||
| Total Akt | Vehicle Control | 1.0 | |
| This compound |
II. Experimental Protocols
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., MCF-10A)
-
Complete cell culture medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
Doxorubicin or other appropriate positive control
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with various concentrations of this compound and a positive control. Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
B. Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The data will be represented as histograms showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can indicate apoptosis.
C. Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will differentiate cell populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+).
D. Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Cyclin D1, p21, p-Akt, Total Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the expression of target proteins to a loading control like β-actin.
III. Visualization of Pathways and Workflows
To visually represent the experimental design and potential mechanisms of action, the following diagrams are provided in DOT language for use with Graphviz.
References
Application Notes and Protocols for a Novel Anticancer Agent
Note: Initial literature searches did not yield specific data for a compound named "Lansiumarin A." The following application notes and protocols are based on the well-researched natural compound Silibinin , a major active constituent of milk thistle. Silibinin exhibits significant anticancer properties through mechanisms relevant to the user's request, including induction of apoptosis and cell cycle arrest. This document serves as a comprehensive template that researchers can adapt for the evaluation of novel compounds like this compound as data becomes available.
Topic: Silibinin - A Representative Natural Compound for Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silibinin is a polyphenolic flavonoid that has demonstrated considerable promise as an anticancer agent.[1] Its multifaceted mechanism of action involves targeting critical cellular processes that are often dysregulated in cancer, such as cell proliferation, cell cycle progression, and apoptosis.[2][3] This document provides a summary of its effects on various cancer cell lines and detailed protocols for key experimental assays to evaluate its anticancer potential.
Data Presentation
Table 1: Cytotoxicity of Silibinin (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Silibinin in different human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 150 | [4] |
| MDA-MB-231 | Breast Cancer | 100 | [4] |
| MDA-MB-468 | Breast Cancer | 50 | [4][5] |
| LNCaP | Prostate Cancer | 0.35 - 4.66 | [6] |
| PC-3 | Prostate Cancer | 5.29 - 30.33 | [6] |
| DU145 | Prostate Cancer | 5.29 - 30.33 | [6] |
| AsPC-1 | Pancreatic Cancer | Not explicitly stated, but significant inhibition at 100µM | [7] |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but significant inhibition at 200µM | [7] |
| Panc-1 | Pancreatic Cancer | Not explicitly stated, but significant inhibition at 200µM | [7] |
| A549 | Non-Small Cell Lung Cancer | Varies with co-treatment | [8] |
| H460 | Non-Small Cell Lung Cancer | Varies with co-treatment | [8] |
| TCC-SUP | Bladder Cancer | Significant inhibition at 50-200µM | [9] |
| T-24 | Bladder Cancer | Significant inhibition at 50-200µM | [9] |
| YD10B | Oral Cancer | Significant inhibition observed | [2] |
| Ca9-22 | Oral Cancer | Significant inhibition observed | [2] |
Table 2: Effect of Silibinin on Cell Cycle Distribution
Silibinin can induce cell cycle arrest at different phases, depending on the cancer cell type. The following table presents the percentage of cells in each phase of the cell cycle after treatment with Silibinin.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| TCC-SUP | Control (DMSO) | 52 | - | - | [9] |
| 100 µM Silibinin (24h) | 68 | - | - | [9] | |
| Ishikawa | Control (0 µM) | ~55 | ~35 | ~10 | [10] |
| 200 µM Silibinin (48h) | ~75 | ~15 | ~10 | [10] | |
| RL-952 | Control (0 µM) | ~60 | ~25 | ~15 | [10] |
| 200 µM Silibinin (48h) | ~50 | ~20 | ~30 | [10] |
Table 3: Induction of Apoptosis by Silibinin
Silibinin is a potent inducer of apoptosis in various cancer cell lines. The following table quantifies the percentage of apoptotic cells after treatment.
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| TCC-SUP | Control (DMSO) | 5-7 | [9] |
| 200 µM Silibinin (72h) | 18 | [9] | |
| AsPC-1 | 100 µM Silibinin (24h) | 13.24 | [7] |
| 100 µM Silibinin (48h) | 25.02 | [7] | |
| 100 µM Silibinin (72h) | 29.03 | [7] | |
| BxPC-3 | 100 µM Silibinin (24h) | 7.02 | [7] |
| 100 µM Silibinin (48h) | 18.14 | [7] | |
| 100 µM Silibinin (72h) | 23.03 | [7] | |
| Panc-1 | 100 µM Silibinin (24h) | 6.03 | [7] |
| 100 µM Silibinin (48h) | 15.09 | [7] | |
| 100 µM Silibinin (72h) | 20.34 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[11][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO (Dimethyl sulfoxide)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compound (e.g., Silibinin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[7]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490-570 nm using a microplate reader.[7][12]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[15][16][17]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10⁶) by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[16]
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase A staining solution.[15]
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Harvest cells (1-5 x 10⁵) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis for Cell Cycle and Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.[21][22][23]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-2, Bax, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Silibinin's multifaceted mechanism of action in cancer cells.
Caption: Experimental workflow for evaluating anticancer activity.
Caption: Logical relationship of Silibinin's anticancer mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Silibinin Effects on Cell Cycling and Apoptosis in Human Breast Cancer MCF-7 and T47D Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silibinin exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 6. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silibinin Suppresses Tumor Cell-Intrinsic Resistance to Nintedanib and Enhances Its Clinical Activity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note & Protocol: Evaluation of Lansiumarin A in a Murine Model of Lipopolysaccharide-Induced Acute Lung Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to significant morbidity and mortality. A key initiator of this inflammatory cascade in experimental models is bacterial lipopolysaccharide (LPS). This document provides a detailed protocol for evaluating the potential therapeutic effects of Lansiumarin A, a novel compound, in a well-established mouse model of LPS-induced ALI. The protocol outlines the experimental design, methodology for inducing ALI, administration of the test compound, and subsequent analysis of inflammatory markers. This application note is intended to guide researchers in the preclinical assessment of this compound's anti-inflammatory properties.
Experimental Protocols
1. Animals and Acclimatization
-
Species and Strain: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.
-
Acclimatization: Upon arrival, mice will be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and controlled temperature (22 ± 2°C) and humidity (55 ± 10%). They will have ad libitum access to standard chow and water. A minimum of 7 days of acclimatization is required before the commencement of any experimental procedures. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Experimental Design and Grouping
Mice will be randomly assigned to one of four experimental groups (n=8 per group):
-
Group 1: Control (Saline): Intratracheal administration of sterile, pyrogen-free saline.
-
Group 2: LPS: Intratracheal administration of LPS to induce ALI.
-
Group 3: LPS + this compound: Intratracheal LPS administration followed by treatment with this compound.
-
Group 4: LPS + Dexamethasone: Intratracheal LPS administration followed by treatment with Dexamethasone (positive control).
3. Induction of Acute Lung Injury
-
LPS Preparation: Prepare a stock solution of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Anesthesia: Anesthetize the mice with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (10 mg/kg) cocktail.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Instill 50 µL of the LPS solution (5 mg/kg body weight) or sterile saline for the control group.[1][2]
-
Suture the incision and allow the mouse to recover on a warming pad.
-
4. This compound and Dexamethasone Administration
-
Preparation of Test Compounds:
-
This compound: Dissolve this compound in a suitable vehicle (e.g., 1% DMSO in saline). The final concentration should be determined based on preliminary in vitro studies. For this protocol, we will assume a dose of 10 mg/kg.
-
Dexamethasone: Prepare a solution of Dexamethasone in sterile saline at a concentration of 1 mg/mL.
-
-
Administration:
-
One hour after LPS instillation, administer this compound (10 mg/kg) or Dexamethasone (5 mg/kg) via intraperitoneal injection.
-
The control and LPS groups will receive an equivalent volume of the vehicle.
-
5. Sample Collection and Processing (24 hours post-LPS challenge)
-
Anesthesia and Euthanasia: Anesthetize the mice as previously described and euthanize by cervical dislocation.
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and insert a catheter.
-
Instill 0.5 mL of ice-cold sterile PBS into the lungs and gently aspirate. Repeat this process three times with a total of 1.5 mL of PBS.[3]
-
Pool the collected bronchoalveolar lavage fluid (BALF) for each mouse.
-
-
BALF Processing:
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant and store at -80°C for cytokine analysis.
-
Resuspend the cell pellet in 1 mL of PBS for total and differential cell counts.
-
-
Lung Tissue Collection:
-
Perfuse the lungs with sterile PBS via the right ventricle to remove blood.
-
Excise the left lung lobe and fix it in 10% neutral buffered formalin for histological analysis.
-
Excise the right lung lobes, snap-freeze in liquid nitrogen, and store at -80°C for molecular and biochemical analyses.
-
6. Analysis of Inflammatory Parameters
-
Total and Differential Cell Counts in BALF:
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
-
Pro-inflammatory Cytokine Measurement in BALF:
-
Measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the BALF supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Histological Evaluation of Lung Tissue:
-
Embed the formalin-fixed lung tissue in paraffin, section at 5 µm thickness, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the lung sections under a light microscope for evidence of inflammation, including neutrophil infiltration, alveolar wall thickening, and edema. A lung injury score can be assigned based on these parameters.
-
Data Presentation
Table 1: Cellular Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Group | Total Cells (x10^5/mL) | Neutrophils (x10^4/mL) | Macrophages (x10^4/mL) | Lymphocytes (x10^3/mL) |
| Control (Saline) | ||||
| LPS | ||||
| LPS + this compound | ||||
| LPS + Dexamethasone |
Table 2: Pro-inflammatory Cytokine Levels in BALF
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Saline) | |||
| LPS | |||
| LPS + this compound | |||
| LPS + Dexamethasone |
Table 3: Lung Injury Score
| Group | Neutrophil Infiltration | Alveolar Wall Thickening | Edema | Total Score |
| Control (Saline) | ||||
| LPS | ||||
| LPS + this compound | ||||
| LPS + Dexamethasone |
Data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple comparisons. A p-value of < 0.05 will be considered statistically significant.
Mandatory Visualizations
Signaling Pathway
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][5][6]
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for testing this compound in an ALI mouse model.
References
- 1. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Cytotoxicity of Lansiumarin A and Related Compounds from Lansium domesticum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansium domesticum Corr., a tropical fruit tree from the Meliaceae family, is a rich source of bioactive secondary metabolites, including various triterpenoids and other complex organic molecules.[1] Extracts from its fruit peel, seeds, and leaves have demonstrated significant cytotoxic activities against a range of cancer cell lines, suggesting their potential as a source for novel anticancer agents.[2][3][4] Lansiumarin A is a representative compound from this species.
Evaluating the cytotoxic and cytostatic effects of such natural products is a critical first step in the drug discovery pipeline. This document provides detailed protocols for a panel of robust, cell-based assays designed to quantify the cytotoxic effects of this compound or other compounds derived from Lansium domesticum. The selected assays measure distinct cellular processes—metabolic activity, membrane integrity, and apoptosis—to build a comprehensive cytotoxicity profile.
Recommended Assays for Cytotoxicity Profiling
A multi-assay approach is recommended to elucidate the specific mechanism of cell death induced by a test compound.
-
MTT Assay (Cell Viability): A primary screening assay to measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[3] Living cells with active metabolism reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5]
-
LDH Release Assay (Cytotoxicity/Necrosis): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] This is a hallmark of necrotic or late apoptotic cell death.
-
Caspase-3/7 Assay (Apoptosis): Quantifies the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway.[7] Their activation is a definitive marker of apoptosis.
Data Presentation: Cytotoxicity of Lansium domesticum Derivatives
The following table summarizes published 50% inhibitory concentration (IC₅₀) values for various extracts and compounds isolated from Lansium domesticum. This data provides a baseline for expected potency and illustrates a clear format for presenting experimental results.
| Cell Line | Extract/Compound | Assay Type | IC₅₀ Value (µg/mL) | Reference |
| Pancreatic Cancer | ||||
| PANC-1 | Ethanolic Leaf Extract | MTT | 28.61 ± 0.13 | [2] |
| Breast Cancer | ||||
| T-47D | Hexane Fruit Peel Extract | MTT | 0.10 | [5] |
| T-47D | Sesquiterpene from Fruit Peel | MTT | 48.58 ± 0.96 | [3] |
| MCF-7 | Purified Leaf Extract D | MTT | 56.26 ± 3.11 | [4] |
| MCF-7 | Triterpenoid 3 | MTT | 18.41 | [1] |
| Liver Cancer | ||||
| HepG2 | Sesquiterpene from Fruit Peel | MTT | 127.45 ± 25.76 | [3] |
| Lung Cancer | ||||
| A549 | Hexane Fruit Peel Extract | MTT | 18.83 | [5] |
| A549 | Onoceradienedione | MTT | 13.71 | [5] |
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The diagram below illustrates a comprehensive workflow for assessing the cytotoxicity of a test compound like this compound, from initial cell treatment to endpoint analysis using the recommended assays.
Caption: General workflow for evaluating this compound cytotoxicity.
Apoptosis Signaling Pathway
Natural products often induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases 3 and 7.[7][8] Understanding which pathway is activated provides crucial insight into the compound's mechanism of action.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[3][5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 0.1 N HCl in isopropanol
-
Multi-channel pipette and microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for medium-only blanks.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Protect the plate from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Corrected Absorbance = Absorbance of sample - Absorbance of blank.
-
% Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of vehicle control) x 100.
-
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures necrosis based on the release of lactate dehydrogenase.[6]
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-4 of the MTT protocol)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam)
-
Lysis Buffer (provided in the kit, for maximum LDH release control)
-
96-well flat-bottom plate for the assay reaction
-
Microplate reader (490 nm)
Procedure:
-
Prepare Controls: On the cell plate, designate triplicate wells for:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum Release Control: Untreated cells, to which you will add Lysis Buffer.
-
Compound-Treated Wells.
-
-
Induce Maximum Lysis: 45 minutes before the end of the compound incubation, add 10 µL of the 10X Lysis Buffer to the "Maximum Release" wells.
-
Collect Supernatant: After the full incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically involves mixing a substrate and a dye solution).
-
Start Reaction: Add 50 µL of the prepared reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction (if required): Add 50 µL of Stop Solution if the kit requires it.
-
Reading: Measure the absorbance at 490 nm.
-
Calculation:
-
Subtract the medium background absorbance from all readings.
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This protocol uses a luminescent-based method to measure the activity of key effector caspases.[7]
Materials:
-
Cells and compound-treated plates (prepared in opaque-walled 96-well plates suitable for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare Assay Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Equilibrate Plate: After the desired compound treatment period, remove the 96-well plate from the incubator and allow it to cool to room temperature for about 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix: Place the plate on an orbital shaker and mix at 300-500 rpm for 30 seconds to induce cell lysis and initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this time.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Calculation:
-
Corrected Luminescence = Luminescence of sample - Luminescence of blank.
-
Fold Increase in Activity = (Corrected Luminescence of treated cells) / (Corrected Luminescence of vehicle control).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. smujo.id [smujo.id]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. repository.unair.ac.id [repository.unair.ac.id]
- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Lansiumarin A Yield from Natural Extraction
Welcome to the technical support center for the natural extraction of Lansiumarin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield of this valuable bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
This compound is a furanocoumarin, belonging to the psoralen class of organic compounds. Its primary natural source is the plant Lansium domesticum Corr., commonly known as duku or langsat. This tropical fruit-bearing tree is native to Southeast Asia. Different parts of the plant, including the fruit peels, seeds, and leaves, have been found to contain a variety of secondary metabolites, including terpenoids and phenolic compounds.
Q2: Which part of the Lansium domesticum plant is likely to have the highest concentration of this compound?
While studies have shown the presence of various bioactive compounds in the leaves, seeds, and fruit peels of Lansium domesticum, the fruit peels are often highlighted as a rich source of secondary metabolites.[1][2][3] For natural product extraction, it is recommended to screen different plant parts to identify the one with the highest concentration of the target compound, this compound.
Q3: What are the general steps involved in the extraction and purification of this compound?
The general workflow for obtaining this compound from Lansium domesticum involves the following key stages:
-
Sample Preparation: Collection, drying, and grinding of the plant material.
-
Extraction: Using a suitable solvent and method to extract the crude mixture of compounds.
-
Fractionation and Purification: Separating the target compound from the crude extract.
-
Characterization: Identifying and verifying the purity of the isolated this compound.
A more detailed experimental workflow is provided in the "Experimental Protocols" section.
Q4: What are some common challenges in extracting furanocoumarins like this compound?
Researchers may encounter several challenges, including:
-
Low Yield: Due to suboptimal extraction parameters or degradation of the compound.
-
Co-extraction of Impurities: Resulting in a complex crude extract that is difficult to purify.
-
Thermal Degradation: Furanocoumarins can be sensitive to high temperatures, which may be a concern with methods like Soxhlet extraction.[4]
-
Solvent Selection: The choice of solvent significantly impacts the extraction efficiency and selectivity.
The "Troubleshooting Guide" below addresses these issues in more detail.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inadequate Grinding: Insufficient surface area of the plant material for solvent penetration. | Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. |
| Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. | Furanocoumarins are often extracted with solvents of medium polarity. Experiment with different solvents such as ethanol, methanol, ethyl acetate, or mixtures with water.[5][6][7] Methanol has been found to be an effective solvent for furanocoumarin extraction.[8] | |
| Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant matrix into the solvent. | Optimize the extraction time and temperature. For maceration, allow for sufficient soaking time (e.g., 24-72 hours) with occasional agitation.[7] For methods like ultrasound-assisted extraction (UAE), optimize the sonication time and temperature.[8] | |
| Poor Solvent-to-Solid Ratio: Too little solvent may lead to a saturated solution, preventing further extraction. | Increase the solvent-to-solid ratio. A common starting point is 10:1 or 20:1 (v/w).[4] | |
| Low Purity of this compound after Purification | Ineffective Fractionation: The chosen chromatography method may not be providing adequate separation. | Optimize the chromatographic conditions. For column chromatography, experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase compositions.[9][10] Gradient elution can be more effective than isocratic elution for separating complex mixtures. |
| Co-elution of Structurally Similar Compounds: Other compounds with similar polarities may be eluting with this compound. | Consider using preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) for finer separation.[3] | |
| Degradation of this compound | High Temperatures during Extraction: Methods like Soxhlet extraction can expose the compound to heat for extended periods. | Consider using non-thermal or low-temperature extraction methods such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) with temperature control.[4][8][11] |
| Exposure to Light: Some furanocoumarins are photosensitive. | Protect the extracts and purified compound from direct light by using amber glassware or covering containers with aluminum foil. | |
| Difficulty in Isolating the Final Product | Precipitation Issues: The compound may not crystallize or precipitate effectively from the solution. | After purification, try different solvent systems for recrystallization. Seeding the solution with a small crystal of pure this compound can induce crystallization.[5] |
| Losses during Work-up: The compound may be lost during solvent partitioning or filtration steps. | Ensure complete phase separation during liquid-liquid extraction. Wash filtration media with fresh solvent to recover any adsorbed compound. |
Quantitative Data Summary
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Furanocoumarins (mg/g dry weight) | Reference |
| Soxhlet | Petroleum Ether | Boiling Point | 8 h | ~19 | |
| UAE | Methanol | 60 | 30 min | ~18 | |
| MAE (open system) | Methanol | Boiling Point | 15 min | ~19 | |
| ASE | Methanol | 130 | 10 min | ~26 |
-
UAE: Ultrasound-Assisted Extraction
-
MAE: Microwave-Assisted Extraction
-
ASE: Accelerated Solvent Extraction
The following table shows the yield of psoralen from Psoralea corylifolia using a specific extraction and purification method.
| Extraction Method | Solvent | Purification Method | Yield of Psoralen (% w/w from seed) | Reference |
| Maceration & Distillation | 50% Ethanol, then Methanol | Recrystallization | 0.147% | [5] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Furanocoumarins from Lansium domesticum Fruit Peels
This protocol is a generalized procedure based on methods for extracting bioactive compounds from Lansium domesticum and furanocoumarins from other plant sources.[2][12]
1. Sample Preparation:
-
Collect fresh, healthy fruit peels of Lansium domesticum.
-
Wash the peels thoroughly with water to remove any dirt and contaminants.
-
Dry the peels in a hot air oven at a low temperature (e.g., 40-50°C) until they are brittle.[2]
-
Grind the dried peels into a fine powder using a blender or mill.
2. Extraction:
-
Macerate the powdered peels in a suitable solvent (e.g., ethyl acetate, ethanol, or methanol) at a 1:10 solid-to-solvent ratio (w/v).[2][7]
-
Leave the mixture at room temperature for 24-72 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[12]
3. Fractionation (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., n-hexane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[3]
-
Collect the fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest (based on TLC analysis against a standard, if available).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Protocol 2: Purification of Psoralens by Recrystallization
This protocol is adapted from methods used for purifying psoralen from Psoralea corylifolia.[5][6]
-
Dissolve the partially purified fraction containing this compound in a minimal amount of a suitable hot solvent (e.g., methanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period to decolorize.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator or ice bath to promote crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity [mdpi.com]
- 2. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smujo.id [smujo.id]
- 4. mdpi.com [mdpi.com]
- 5. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Power of Psoralene IP HimPharm's Innovative Solution [himpharm.com]
- 10. phcog.com [phcog.com]
- 11. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Free Radical Scavenging, Antioxidative DNA Damage Activities and Phytochemical Components of Active Fractions from Lansium domesticum Corr. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC Separation of Lansiumarin A Isomers: A Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and example experimental protocols to assist in the development and optimization of HPLC methods for separating Lansiumarin A or structurally similar isomers.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of furanocoumarin isomers, which are likely applicable to this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution or No Separation of Isomers | Inappropriate stationary phase. | Screen different chiral stationary phases (CSPs) or columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano). Polysaccharide-based CSPs are often effective for furanocoumarin isomers.[1][2] |
| Mobile phase composition is not optimal. | Adjust the mobile phase composition. For reversed-phase, vary the ratio of organic solvent (acetonitrile or methanol) to water/buffer. For normal phase, adjust the ratio of non-polar and polar solvents. Small changes in the mobile phase can significantly impact selectivity.[3] | |
| Inappropriate temperature. | Optimize the column temperature. Lower temperatures often increase chiral selectivity, while higher temperatures can improve peak shape and efficiency. Maintain a consistent temperature to ensure reproducibility.[2] | |
| Flow rate is too high. | Reduce the flow rate. Chiral separations often benefit from lower flow rates, which can enhance resolution.[2] | |
| Peak Splitting or Shoulders | Co-elution with an impurity. | Ensure the sample is pure before chiral separation by using an achiral HPLC method for initial purity assessment.[4] |
| Column overload. | Reduce the injection volume or the sample concentration.[5] | |
| Dissolution solvent effect. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume.[3] | |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, a guard column may be needed, or the analytical column may need to be replaced.[6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing amine (e.g., triethylamine) to the mobile phase for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds to reduce tailing. |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| Presence of active sites on the column. | Use a column with end-capping or a more inert stationary phase. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[2] |
| Fluctuations in temperature. | Use a column oven to maintain a constant and consistent temperature.[5] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Pump malfunction. | Check the pump for leaks and ensure a stable flow rate. | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frit, or tubing. Reverse-flush the column (if recommended by the manufacturer). |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic solvent concentration. | |
| Sample precipitation. | Filter the sample before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating furanocoumarin isomers like this compound?
A1: The ideal column depends on the specific isomers. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening. For constitutional isomers, reversed-phase columns like C18 or Phenyl-Hexyl, or normal-phase columns can be effective. A systematic screening of different columns is recommended to find the optimal stationary phase.[1][2]
Q2: How do I choose the initial mobile phase for method development?
A2: For reversed-phase HPLC, a common starting point is a mixture of acetonitrile and water or methanol and water. For chiral separations, polar organic modes (e.g., ethanol/acetonitrile) or normal-phase modes (e.g., hexane/isopropanol) are also frequently used. Screening different mobile phase systems is a crucial step in method development.[1]
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including an impure mobile phase, air bubbles in the system, a contaminated detector cell, or fluctuations from the pump. Ensure you are using high-purity solvents, degas the mobile phase, flush the detector cell, and check the pump for proper functioning.[6]
Q4: How can I improve the peak shape of my isomers?
A4: To improve peak shape, ensure your sample is dissolved in the mobile phase, avoid overloading the column, and optimize the mobile phase pH if your analytes are ionizable. Adjusting the column temperature can also help. For tailing peaks, consider adding modifiers to the mobile phase.
Q5: What detection wavelength should I use for this compound?
A5: Furanocoumarins typically have strong UV absorbance. A diode array detector (DAD) or a UV detector set between 250 nm and 320 nm is generally suitable. It is recommended to determine the optimal wavelength by measuring the UV spectrum of the analyte. For the separation of psoralen and its isomers, detection is often performed around 254 nm or 280 nm.[5][7]
Experimental Protocols
The following are example protocols for the extraction and HPLC separation of furanocoumarin isomers, which can be adapted for this compound.
Protocol 1: Extraction of Furanocoumarins from Plant Material
This protocol provides a general procedure for extracting furanocoumarins from a plant matrix, such as the fruit peel or seeds of Lansium domesticum.
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate 10 g of the powdered plant material with 100 mL of 80% ethanol at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Fractionation (Optional):
-
Dissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The furanocoumarins are expected to be in the less polar fractions (hexane and ethyl acetate).
-
-
Sample for HPLC: Evaporate the desired fraction to dryness and redissolve a known concentration in the HPLC mobile phase for analysis.
Protocol 2: HPLC Method for Separation of Furanocoumarin Isomers (Example: Psoralen and Isopsoralen)
This protocol is based on published methods for separating psoralen and isopsoralen, which are constitutional isomers.[5][8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables present example data for the separation of furanocoumarin isomers based on the protocol described above.
Table 1: Example Chromatographic Data for Furanocoumarin Isomer Separation
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) | Tailing Factor |
| Isomer 1 (e.g., Isopsoralen) | 8.5 | 125000 | - | 1.1 |
| Isomer 2 (e.g., Psoralen) | 9.8 | 132000 | 2.1 | 1.2 |
Table 2: Effect of Mobile Phase Composition on Resolution
| Methanol:Water Ratio (v/v) | Resolution (Rs) between Isomers |
| 40:60 | 1.5 |
| 50:50 | 2.1 |
| 60:40 | 1.8 |
Visualizations
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ISOLATION AND PUNRIFICATION OF PSORALEN AND BERGAPTEN FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tautobiotech.com [tautobiotech.com]
Technical Support Center: Overcoming Poor Solubility of Lansiumarin A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Lansiumarin A in the context of in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a naturally occurring psoralen, a type of furocoumarin.[1] Like many other psoralens, it exhibits very low water solubility, estimated at 0.013 g/L. This poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal models and posing a significant hurdle for clinical development.[2]
Q2: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosuspension.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its wetting and dissolution.
-
Complexation: Encapsulating the drug molecule within a larger, more soluble molecule, such as a cyclodextrin, can increase its apparent solubility.[3][4][5][6]
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can improve its absorption. This includes liposomes and nanoemulsions.
-
Co-solvency: Using a mixture of a primary solvent (like water) and a water-miscible solvent in which the drug is more soluble.
Q3: Are there any specific formulation strategies that have been successful for psoralen-type compounds?
Yes, various formulation approaches have been investigated for psoralens and other furocoumarins to improve their delivery for therapeutic applications. Liquid preparations in soft gelatin capsules or microemulsions have been shown to result in higher and more rapidly appearing maximum serum concentrations (Cmax) for methoxsalen, a psoralen derivative, compared to crystalline forms in tablets.[7] Additionally, topical formulations using liposomes have been explored to enhance the skin penetration of psoralens for treating skin disorders.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract due to its hydrophobic nature. | 1. Formulate as a nanosuspension: This increases the surface area for dissolution. A wet media milling method with stabilizers like HPMC and Tween 80 can be employed.[8] 2. Prepare a solid dispersion: Using a hydrophilic polymer can enhance wetting and dissolution. The solvent evaporation or melt extrusion methods are common approaches. 3. Utilize a lipid-based formulation: Encapsulating this compound in liposomes or a self-emulsifying drug delivery system (SEDDS) can improve absorption. |
| Precipitation of this compound upon dilution of a stock solution into aqueous buffer for in vitro assays. | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. | 1. Use a co-solvent system: Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it carefully into the aqueous buffer while vortexing. Note that the final concentration of the organic solvent should be kept low to avoid affecting the biological assay. Psoralen, a related compound, is soluble in DMSO and ethanol.[9] 2. Employ cyclodextrin complexation: Pre-complexing this compound with a cyclodextrin can increase its aqueous solubility. |
| Inconsistent results in cell-based assays. | Poor and inconsistent solubility of this compound in the cell culture medium. | 1. Prepare a stock solution in DMSO: Psoralen is soluble at approximately 30 mg/mL in DMSO.[9] Prepare a high-concentration stock and dilute it to the final working concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration is below the tolerance level of the cell line (typically <0.5%). 2. Sonication: Briefly sonicate the final diluted solution to aid in dispersion. |
| Difficulty in preparing a stable intravenous formulation. | The hydrophobicity of this compound leads to aggregation and potential embolism upon intravenous injection. | 1. Develop a liposomal formulation: Encapsulating this compound within the lipid bilayer of liposomes can create a stable injectable formulation.[10][11] 2. Prepare a nanosuspension: A nanosuspension with a particle size suitable for intravenous administration can be formulated using high-pressure homogenization. |
Quantitative Data Summary
Since specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table presents data for the parent compound, psoralen, and its well-studied derivative, methoxsalen, to provide a reference for researchers. These values highlight how formulation can significantly impact the pharmacokinetic profile of these hydrophobic compounds.
| Compound | Formulation | Dose & Route | Cmax (µg/L) | Tmax (h) | Bioavailability (%) | Species |
| Psoralen | Oil-based Ayurvedic preparation | Topical | - | 0.25 | 0.46 | Rabbit |
| Methoxsalen | Tablets (crystalline) | 0.5-0.7 mg/kg Oral | 50 - 250 | 1 - 2 | Variable | Human |
| Methoxsalen | Soft gelatin capsule (liquid) | Oral | Higher than tablets | More rapid than tablets | Improved vs. tablets | Human |
Data compiled from multiple sources.[7][12]
Key Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from methods used for other hydrophobic drugs.[13][14]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles can be downsized by sonication in a bath sonicator followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 11 passes through a 100 nm membrane) to produce unilamellar vesicles of a uniform size.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Preparation of a this compound Nanosuspension (Wet Media Milling)
This protocol is a general method for preparing nanosuspensions of poorly soluble compounds.[8]
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension of this compound in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a predetermined time. The milling time will need to be optimized to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for mean particle size, polydispersity index, and zeta potential.
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This is a common method for preparing solid dispersions of thermolabile drugs.[15][16]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
Organic solvent (e.g., ethanol, methanol, or a mixture in which both drug and carrier are soluble)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid mass in a vacuum oven to remove residual solvent.
-
Pulverize the solid dispersion to a fine powder and pass it through a sieve.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical state of the drug (amorphous or crystalline) using techniques like DSC and XRD.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for developing and evaluating formulations of this compound.
Postulated Signaling Pathway of Psoralen-Type Compounds
Caption: Signaling pathway of psoralens leading to apoptosis.
References
- 1. foodb.ca [foodb.ca]
- 2. Biopharmaceutics, pharmacokinetics and pharmacology of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. oatext.com [oatext.com]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. protocols.io [protocols.io]
- 15. turkjps.org [turkjps.org]
- 16. turkjps.org [turkjps.org]
Technical Support Center: Lansiumarin A and Related Tetranortriterpenoids
Disclaimer: "Lansiumarin A" is not a recognized compound in publicly available scientific literature. This guide is based on the properties of known bioactive tetranortriterpenoids isolated from the Lansium genus, such as Kokosanolide G, and presents a hypothetical scenario for researchers working with a novel, uncharacterized compound of this class. The proposed mechanisms, pathways, and off-target effects are illustrative and should be experimentally validated.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a representative tetranortriterpenoid, in cell culture experiments. The information is designed to help mitigate potential off-target effects and ensure data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on compounds with similar structures, this compound is hypothesized to be a potent inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Its primary on-target effect is believed to be the direct inhibition of the kinase activity of Akt1.
Q2: I am observing significant cytotoxicity in my cell line, even at low nanomolar concentrations. Is this expected?
A2: High cytotoxicity is a known characteristic of some bioactive tetranortriterpenoids. However, if the observed cell death is more rapid or extensive than anticipated for your cell model, it could indicate off-target effects or non-specific toxicity. Refer to the troubleshooting guide below for strategies to address this.
Q3: My results with this compound are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from several factors, including compound stability, solubility issues, cell culture conditions, and passage number. Ensure consistent experimental setup and refer to the protocol for preparing this compound stock solutions to minimize variability.
Q4: How can I confirm that the observed cellular phenotype is due to the on-target inhibition of Akt1 and not off-target effects?
A4: Target validation is crucial. We recommend performing several key experiments:
-
Western Blot Analysis: Check for a dose-dependent decrease in the phosphorylation of downstream targets of Akt1, such as GSK3β and PRAS40.
-
Rescue Experiments: Transfect cells with a constitutively active form of Akt1. If the cytotoxic effects of this compound are on-target, the constitutively active Akt1 should rescue the cells.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of Akt1. Cells with reduced Akt1 should show a diminished response to this compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
Issue 1: Excessive or Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Off-target Kinase Inhibition | Perform a kinase panel screen to identify other kinases inhibited by this compound. Compare the IC50 values for these off-targets with the IC50 for Akt1. |
| Induction of Oxidative Stress | Measure the levels of reactive oxygen species (ROS) in treated cells using assays like DCFDA. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it mitigates cytotoxicity. |
| Disruption of Mitochondrial Function | Assess mitochondrial membrane potential using dyes like TMRE or JC-1. Measure changes in oxygen consumption rate (OCR) using a Seahorse analyzer. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
Issue 2: Lack of Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | Sequence the AKT1 gene in your cell line to check for mutations that might confer resistance. Measure the baseline activity of the PI3K/Akt pathway in your cells. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Poor Cell Permeability | Use a cell permeability assay to determine the intracellular concentration of this compound. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its primary target and potential off-targets, based on preliminary in vitro kinase assays.
| Target | Target Class | IC50 (nM) | Notes |
| Akt1 (On-Target) | Serine/Threonine Kinase | 50 | Primary therapeutic target. |
| ROCK1 | Serine/Threonine Kinase | 500 | Potential off-target affecting cell adhesion and motility. |
| GSK3β | Serine/Threonine Kinase | 1200 | Downstream of Akt, but direct inhibition may occur at higher concentrations. |
| p70S6K | Serine/Threonine Kinase | 2500 | Component of the mTOR pathway, which cross-talks with the PI3K/Akt pathway. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Akt Pathway Phosphorylation
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logic diagram for deconvoluting on-target vs. off-target effects.
Technical Support Center: Total Synthesis of Lansiumamides A & B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Lansiumamides A and B. The primary challenge in these syntheses is the stereoselective formation of the Z-enamide moiety. This guide addresses common issues encountered with the key strategies developed to tackle this challenge.
Troubleshooting Guides & FAQs
Core Challenge: Stereoselective Formation of the Z-Enamide
The central difficulty in synthesizing Lansiumamides A and B lies in controlling the geometry of the enamide double bond to favor the desired Z-isomer. Several methods have been developed, each with its own set of potential issues.
FAQ 1: My synthesis is producing a mixture of E and Z isomers with low selectivity for the Z-enamide. How can I improve this?
Low Z-selectivity is a common problem, particularly with earlier synthetic approaches. The choice of reaction is critical for achieving high stereoselectivity.
-
Initial Approaches: Early syntheses often resulted in mixtures of E/Z isomers. If you are using a traditional condensation method, poor stereoselectivity is expected.
-
Recommended Strategies: To ensure high Z-selectivity, it is advisable to employ one of the more modern, stereoselective methods. The most successful strategies include:
-
Ruthenium-Catalyzed Hydroamidation (Gooßen's Protocol): This method directly couples an amide with a terminal alkyne and is highly Z-selective.[1][2]
-
Copper-Catalyzed Buchwald Coupling (Lin and Xu's Protocol): This approach couples a Z-vinyl iodide with an amide, effectively transferring the stereochemistry of the vinyl iodide to the final product.[3]
-
Peterson Olefination (Fürstner's Manifold): This multi-step sequence allows for the stereoselective formation of the double bond under basic conditions.[4]
-
Dihalo-olefination and Reduction (Marquez's Method): This strategy creates a Z-vinyl bromide which is then used in subsequent coupling reactions.[3][5]
-
FAQ 2: I'm attempting Gooßen's ruthenium-catalyzed hydroamidation, but the yield drops significantly when I try to scale up the reaction. What could be the cause?
This is a known issue with this protocol. While highly effective on a small scale (e.g., 1 mmol), yields have been reported to decrease rapidly upon scaling up.[3]
-
Potential Cause: The reasons for the drop in yield on a larger scale are not always clear but can be related to factors like mass transfer limitations, difficulty in maintaining homogenous temperature, or increased sensitivity to trace impurities in the larger quantities of reagents and solvents.
-
Troubleshooting Steps:
-
Portion-wise Addition: Instead of adding reagents all at once, try a slow, portion-wise, or syringe-pump addition of the limiting reagent.
-
Stirring and Temperature Control: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture. Check for any temperature gradients within the reaction vessel.
-
Solvent and Reagent Purity: On a larger scale, the impact of impurities is magnified. Ensure all solvents and reagents are of high purity and appropriately degassed.
-
Running Parallel Reactions: As a practical workaround, it has been noted that running multiple smaller-scale reactions in parallel can be more efficient for producing larger quantities of the product than a single large-scale reaction.[1]
-
FAQ 3: In the copper-catalyzed Buchwald coupling, I'm observing side products and incomplete conversion. What are the critical parameters to control?
The success of the copper-catalyzed coupling of a Z-vinyl iodide with cinnamamide is sensitive to several factors.
-
Catalyst System: The combination of the copper source (CuI) and the ligand (N,N'-dimethylethylenediamine) is crucial. Ensure both are of high quality.
-
Base: Cesium carbonate (Cs₂CO₃) is the recommended base for this reaction. Using other bases may lead to lower yields or side reactions.
-
Temperature: The reaction is typically run at a specific temperature (e.g., 60 °C).[3] Deviations can lead to incomplete reaction or decomposition of the catalyst or starting materials.
-
Inert Atmosphere: Copper-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Purity of Vinyl Iodide: The stereochemical purity of the starting (Z)-(2-iodovinyl)benzene is paramount, as this is directly transferred to the product.[3] Ensure the starting material is free of the E-isomer.
FAQ 4: What are the main challenges associated with the Peterson Olefination approach for Lansiumamide synthesis?
The Peterson olefination route is a multi-step process, which introduces its own set of challenges.
-
Multiple Steps: This is not a one-pot reaction and involves several transformations, including epoxidation, azide opening, reduction, and the final acylation/elimination. Each step adds to the overall complexity and potential for yield loss.
-
Stereocontrol in Intermediate Steps: While the final elimination step is stereoselective, maintaining stereochemical integrity through the preceding steps is important.
-
Reagent Handling: This route involves the use of potentially hazardous reagents like sodium azide. Appropriate safety precautions must be taken.
Quantitative Data Comparison
The following table summarizes the reported yields and stereoselectivity for the key strategies in the synthesis of Lansiumamide A.
| Synthetic Strategy | Key Reaction | Overall Yield of Lansiumamide A | Z:E Ratio | Reference(s) |
| Gooßen Protocol | Ruthenium-Catalyzed Hydroamidation | ~99% (on 1 mmol scale) | Highly Z-selective | [1] |
| Lin and Xu Protocol | Copper-Catalyzed Buchwald Coupling | 48% (over 3 steps) | Single Z-isomer reported | [3] |
| Marquez Protocol | Dihalo-olefination & Reduction | 20% (over 4 steps) | Single Z-isomer reported | [1] |
| Fürstner Manifold | Peterson Olefination | Not explicitly stated for Lansiumamide A | Stereoselective for Z-isomer | [3][4] |
Experimental Protocols
1. Ruthenium-Catalyzed Hydroamidation for Lansiumamide A (Gooßen Protocol)
This protocol describes a one-step synthesis of Lansiumamide A from commercially available starting materials.[1]
-
Reagents:
-
trans-cinnamamide
-
Phenylacetylene
-
Bis(2-methallyl)-cycloocta-1,5-diene-ruthenium(II)
-
1,4-Bis(dicyclohexylphosphino)butane
-
Ytterbium triflate
-
Anhydrous, degassed solvent (e.g., DMF)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen), charge the flask with trans-cinnamamide, bis(2-methallyl)-cycloocta-1,5-diene-ruthenium(II), 1,4-bis(dicyclohexylphosphino)butane, and ytterbium triflate.
-
Add the anhydrous, degassed solvent, followed by phenylacetylene.
-
Stir the reaction mixture at the specified temperature (refer to the original literature for exact temperatures and reaction times).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up using standard extraction and purification procedures (e.g., silica gel chromatography).
-
-
Note: As mentioned in the troubleshooting section, yields may decrease on scales larger than 1 mmol.
2. Copper-Catalyzed Buchwald Coupling for Lansiumamide A (Lin and Xu Protocol)
This protocol outlines the key coupling step in a multi-step synthesis of Lansiumamide A.[3]
-
Reagents:
-
(Z)-(2-iodovinyl)benzene
-
Cinnamamide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N'-Dimethylethylenediamine
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk tube, add CuI, Cs₂CO₃, and cinnamamide.
-
Evacuate the tube and backfill with argon.
-
Add N,N'-dimethylethylenediamine, (Z)-(2-iodovinyl)benzene, and anhydrous THF under argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for approximately 3 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the suspension through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Visualizing Synthetic Challenges and Workflows
Diagram 1: Key Synthetic Strategies for Lansiumamide A
Caption: Key strategies for the stereoselective synthesis of Lansiumamide A.
Diagram 2: Troubleshooting Workflow for Low Z-Selectivity
Caption: Troubleshooting workflow for addressing low Z-selectivity.
References
- 1. Synthesis and Fungicidal Activity of Lansiumamide A and B and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Concise and Gram-Scale Total Synthesis of Lansiumamides A and B and Alatamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of Lansiumarin A
For researchers, scientists, and drug development professionals utilizing Lansiumarin A, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a natural compound belonging to the class of psoralens, which are linear furanocoumarins. Its structure consists of a furan ring fused with a coumarin (a benzopyran-2-one). This structural information is critical for understanding its stability profile.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: Based on the chemistry of furanocoumarins, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, and non-optimal pH conditions (hydrolysis), and exposure to atmospheric oxygen (oxidation).
Q3: How can I visually inspect my this compound sample for signs of degradation?
A3: While visual inspection is not a definitive measure of purity, any change in the physical appearance of the compound, such as a change in color (e.g., yellowing or browning), clumping of the powder, or a noticeable change in solubility, may indicate degradation. Chromatographic analysis, such as HPLC, is required for a quantitative assessment of purity.
Q4: What are the recommended long-term storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C or below. The vial should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q5: I need to prepare a stock solution of this compound. What is the best way to store it to minimize degradation?
A5: Stock solutions should be prepared in a suitable, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Purity: Assess the purity of the this compound sample using a validated stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC). 2. Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (solid at ≤ -20°C, protected from light and moisture). 3. Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from a new vial of solid this compound and repeat the experiment. |
| Change in color or physical appearance of the solid compound. | Exposure to light, heat, or moisture. | 1. Discard the Sample: If significant changes in appearance are noted, it is best to discard the sample as its purity is compromised. 2. Improve Storage Practices: Store all new samples in a desiccator within a freezer, in amber vials, and under an inert atmosphere. |
| Precipitation observed in a previously clear stock solution upon thawing. | Solvent incompatibility, exceeding solubility limits, or degradation product formation. | 1. Check Solubility: Confirm the solubility of this compound in the chosen solvent at the prepared concentration. 2. Gentle Warming/Sonication: Try gently warming the solution (if the compound is thermally stable for short periods) or sonicating to redissolve the precipitate. If it does not redissolve, it may be a degradation product. 3. Filter the Solution: If the precipitate is suspected to be a degradation product, filter the solution through a 0.22 µm syringe filter before use, and re-quantify the concentration if possible. |
| Rapid degradation of this compound in an aqueous experimental buffer. | Hydrolysis due to non-optimal pH. | 1. pH Optimization: The lactone ring of the coumarin structure is susceptible to hydrolysis, especially under basic conditions. Determine the pH stability profile of this compound. It is predicted to be most stable in a slightly acidic to neutral pH range (pH 4-7). 2. Minimize Time in Aqueous Buffer: Prepare fresh dilutions in aqueous buffer immediately before use. Avoid storing this compound in aqueous solutions for extended periods. |
Data Presentation
Table 1: Illustrative Stability of a Furanocoumarin Under Forced Degradation Conditions
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Primary Degradation Pathway |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 80°C | 10-20% | Hydrolysis of the lactone ring |
| Basic Hydrolysis (0.1 M NaOH) | 2 hours | 60°C | > 90% | Rapid hydrolysis of the lactone ring |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 20-40% | Oxidation of the furan ring and side chain |
| Photolytic (UV-A, 365 nm) | 8 hours | Room Temp | 50-70% | Photodimerization or photooxidation |
| Thermal (Solid State) | 7 days | 105°C | < 10% | General thermal decomposition |
This data is hypothetical and serves to illustrate the relative stability of furanocoumarins to different stressors. Actual degradation rates for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Chromatographic System:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection:
-
Monitor at the λmax of this compound (to be determined, but typically in the 250-350 nm range for furanocoumarins). A PDA detector is recommended to assess peak purity.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample.
-
The percentage of this compound can be calculated based on the peak area relative to the total peak area of all components in the chromatogram. Degradation is indicated by the appearance of new peaks and a decrease in the main this compound peak area.
-
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Proposed Degradation Pathways for this compound
Technical Support Center: Lansiumarin A Purification
Disclaimer: As "Lansiumarin A" does not correspond to a known compound in the scientific literature based on initial searches, this guide provides general strategies and troubleshooting advice applicable to the purification of novel, moderately polar natural products. The protocols and data are presented as illustrative examples.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of natural products like this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my compound co-eluting with an impurity during column chromatography? | The polarity of the compound and the impurity are very similar in the chosen solvent system. | Optimize the Solvent System: • Perform a thorough solvent screen using Thin Layer Chromatography (TLC) with various solvent combinations of differing polarity and selectivity.[1][2] • Try adding a small percentage of a third solvent (e.g., methanol or dichloromethane) to alter the selectivity of the mobile phase.Change the Stationary Phase: • If using normal phase (silica gel), consider switching to reverse-phase chromatography (e.g., C18 silica). • For acidic or basic compounds, consider using alumina or a functionalized silica gel.[3] |
| My compound appears to be degrading on the silica gel column. | This compound may be sensitive to the acidic nature of standard silica gel. | • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[3] • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic stationary phase. • Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[1] |
| I am experiencing significant loss of my compound during purification. | The compound may be highly soluble in the aqueous phase during workup, or it could be adsorbing irreversibly to the stationary phase. | • Check All Fractions and Layers: Before discarding any aqueous layers or filtrates, analyze a small sample by TLC or HPLC to ensure your compound is not present.[4] • Back-Extraction: If the compound has some water solubility, perform a back-extraction of the aqueous layers with a more polar organic solvent. • Change Purification Method: If irreversible adsorption is suspected, consider a non-adsorptive technique like recrystallization or size-exclusion chromatography. |
| The purity of this compound is not improving beyond a certain point after repeated HPLC injections. | The remaining impurity may be a structurally related compound (e.g., an isomer or a closely related analogue) that is difficult to resolve under the current conditions. | • Employ a Different HPLC Column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column) to exploit different separation mechanisms. • Modify the Mobile Phase: Alter the pH of the mobile phase (if the compound's structure allows) or change the organic modifier (e.g., from acetonitrile to methanol) to influence selectivity. • Consider Preparative TLC or Recrystallization: These orthogonal techniques may be able to remove the persistent impurity. |
| My recrystallization attempt is not yielding any crystals. | The compound may be too soluble in the chosen solvent, the solution may be supersaturated, or impurities may be inhibiting crystal formation. | • Use a Solvent System: Try a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in the minimum amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly. • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available. • Further Purification: The presence of significant impurities can prevent crystallization. The sample may require another chromatographic step. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial purification technique for a crude plant extract containing this compound?
A1: For a crude extract, flash column chromatography is an excellent initial purification step.[1][5] It is a relatively fast and cost-effective method for separating large quantities of material and removing major impurities.[6] The fractions collected can then be further purified by more high-resolution techniques like HPLC.
Q2: How do I select the optimal solvent system for column chromatography?
A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system where your target compound, this compound, has an Rf (retention factor) value of approximately 0.2-0.4.[3] This generally provides the best separation from impurities with different polarities.
Q3: When is it appropriate to switch from column chromatography to preparative HPLC?
A3: Preparative HPLC is ideal for final purification steps when you have semi-pure fractions and require very high purity (>98%).[7] It offers higher resolution than standard column chromatography, making it suitable for separating closely related impurities.[8] However, it has a lower sample capacity, which is why it is typically used after an initial bulk purification step.
Q4: How can I accurately assess the purity of my final sample of this compound?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or a mass spectrometer (MS) is a standard method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to detect impurities. For a crystalline solid, a sharp melting point range is also an indicator of high purity.
Comparative Data on Purification Strategies for this compound
The following table presents hypothetical data comparing the effectiveness of different purification techniques for obtaining high-purity this compound from a semi-purified fraction.
| Purification Method | Stationary Phase | Mobile Phase | Purity Achieved (%) | Yield (%) | Key Considerations |
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | 85-90 | 70-80 | Good for initial bulk separation; may not resolve closely related impurities.[1][5] |
| Preparative HPLC (Reverse Phase) | C18 Silica | Acetonitrile:Water Gradient | >99 | 50-60 | High resolution for final polishing; lower sample capacity and higher cost.[7] |
| Recrystallization | N/A | Ethanol/Water | >98 | 40-50 | Requires a crystalline solid and suitable solvent; effective at removing small amounts of impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is for the initial purification of a crude extract containing this compound.
-
Preparation of the Column:
-
Securely clamp a glass column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.[5]
-
Add a layer of sand (approx. 1-2 cm).[5]
-
Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., 100% hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[5]
-
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.[5]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.[3]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions using TLC to identify which fractions contain the desired compound.[2]
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the semi-purified compound.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of semi-purified this compound.
-
System Preparation:
-
Ensure the HPLC system, including the pump, injector, and detector, is properly primed and equilibrated with the initial mobile phase conditions.
-
Install a preparative column of the appropriate chemistry (e.g., C18).
-
-
Sample Preparation:
-
Dissolve the semi-purified this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
If a method is not already established, develop a separation method on an analytical scale HPLC system to determine the optimal gradient and mobile phase composition for separating this compound from its impurities.
-
-
Preparative Run and Fraction Collection:
-
Inject the filtered sample onto the preparative HPLC column.
-
Run the established gradient method.
-
Monitor the separation using a UV detector at a wavelength where this compound absorbs.
-
Collect fractions corresponding to the peak of this compound.
-
-
Post-Run Analysis and Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the high-purity fractions.
-
Remove the HPLC solvents, often by lyophilization or rotary evaporation, to yield the highly purified this compound.
-
Protocol 3: Recrystallization
This protocol is for purifying a solid, semi-pure sample of this compound.
-
Solvent Selection:
-
Find a suitable solvent or solvent pair. A good single solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.
-
For a two-solvent system, choose one solvent in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
-
-
Dissolution:
-
Place the semi-pure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent until the compound just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Lansiumarin A Dosage for Animal Studies
Disclaimer: Publicly available scientific literature lacks specific data on "Lansiumarin A." This guide provides a general framework for refining the dosage of a novel, uncharacterized compound from the Lansium genus, drawing on principles of pharmacology and toxicology and information on related compounds. All experimental work should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Frequently Asked Questions (FAQs)
Q1: We have isolated this compound, a novel compound from Lansium domesticum. Where do we start with determining a dose for our animal cancer model?
A1: Before initiating animal studies, it is crucial to perform comprehensive in vitro characterization. This includes:
-
Purity and Stability Analysis: Confirm the purity of your isolated this compound using methods like HPLC and assess its stability under experimental conditions.
-
In Vitro Cytotoxicity: Determine the IC50 (half-maximal inhibitory concentration) of this compound on your target cancer cell lines and a non-cancerous control cell line. This will provide an initial indication of its potency and selectivity.
-
Solubility Testing: Assess the solubility of this compound in various pharmaceutically acceptable vehicles to select an appropriate formulation for animal administration.
Q2: How can we estimate a starting dose for our first in vivo toxicity study?
A2: An initial starting dose for a dose-ranging study can be estimated from the in vitro cytotoxicity data. A common, though rough, starting point is to use 1/10th of the in vitro IC50 value, converted to a mg/kg dose. However, this is a highly simplified approach and should be used with caution. A more rigorous method involves allometric scaling from in vitro data or from data on structurally similar compounds if available. It is advisable to start with a very low, non-toxic dose and escalate gradually.
Q3: What animal model and strain are most appropriate?
A3: The choice of animal model depends on your research question. For general toxicity, mice (e.g., Swiss Webster, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.[1] For efficacy studies, the model should be relevant to the disease being studied (e.g., a specific tumor xenograft model in immunodeficient mice). The strain can influence the metabolic rate and sensitivity to the compound, so consistency is key.
Q4: What are the critical parameters to observe during a dose-ranging toxicity study?
A4: Closely monitor the animals for clinical signs of toxicity, including:
-
Changes in body weight and food/water intake.
-
Alterations in behavior (e.g., lethargy, agitation).
-
Physical appearance (e.g., ruffled fur, changes in posture).
-
Signs of pain or distress. It is also essential to perform hematological and serum biochemical analysis at the end of the study, along with histopathological examination of major organs.
Troubleshooting Guide
Q: We are observing unexpected animal deaths at our lowest dose. What should we do?
A:
-
Halt the study immediately.
-
Verify the dose calculation and formulation. Ensure there were no errors in preparing the dosing solution.
-
Re-evaluate the purity of this compound. Contaminants could be responsible for the toxicity.
-
Consider the route of administration. If using an intravenous route, the compound might be causing an acute reaction. Consider a slower infusion rate or a different route (e.g., intraperitoneal or oral).
-
Perform a necropsy on the deceased animals to identify the potential cause of death.
-
Redesign the study with a significantly lower starting dose (e.g., 10-fold lower) and smaller dose escalation steps.
Q: Our compound shows no efficacy in the animal model, even at doses approaching toxicity. What could be the reason?
A:
-
Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or rapid excretion, preventing it from reaching the target tissue at a sufficient concentration.[1][2] Consider conducting a pharmacokinetic study to determine the compound's profile.
-
Inactive Metabolites: The compound might be metabolized into inactive forms in the animal.
-
Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state you are trying to model.
-
Insufficient Dose or Duration of Treatment: The treatment period may be too short, or the maximum tolerated dose may still be below the therapeutic window.
Quantitative Data Summary
| Compound | Animal Model (Strain) | Route of Administration | Dose (mg/kg) | No Observed Adverse Effect Level (NOAEL) (mg/kg) | Lowest Observed Adverse Effect Level (LOAEL) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Key Findings |
| This compound | Mouse (e.g., BALB/c) | e.g., Oral (p.o.) | [Data from study] | [Data from study] | [Data from study] | [Data from study] | [e.g., Body weight changes, clinical signs] |
| [Comparative Compound] | [As above] | [As above] | [Data from study] | [Data from study] | [Data from study] | [Data from study] | [As above] |
Experimental Protocols
Protocol: Acute Dose-Ranging Toxicity Study of this compound in Mice
-
Animals: Use healthy, young adult mice (e.g., 6-8 weeks old) of a single strain. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the animals into a control group and at least 3-4 dose groups (e.g., low, medium, high). A typical group size is 5-10 animals of each sex.
-
Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle. The control group will receive the vehicle only.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation:
-
Monitor the animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity.
-
Record clinical signs, body weight, and food/water consumption daily for 14 days.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Collect blood for hematology and serum biochemistry.
-
Perform a gross necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination.
-
-
Data Analysis: Determine the NOAEL, LOAEL, and MTD based on the collected data.
Visualizations
Caption: General experimental workflow for preclinical evaluation.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Decision tree for dose adjustment in animal studies.
References
Technical Support Center: Troubleshooting Inconsistent Results in Lansiumarin A Bioassays
Disclaimer: The following technical support center content is designed to address common issues in bioassays involving natural products. Due to the limited publicly available data specifically for Lansiumarin A, the quantitative data, detailed experimental protocols, and signaling pathways presented here are illustrative examples and may not directly reflect the properties or mechanisms of this compound. Researchers should validate these methodologies and findings for their specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in bioassays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known chemical properties?
This compound is classified as a member of the psoralens, a class of organic compounds.[1][2] Its chemical formula is C21H20O5.[3] When conducting bioassays, it is crucial to consider its physicochemical properties, such as solubility and stability. As is common with many natural products, this compound may exhibit poor water solubility, which can be a source of inconsistency in experimental results.
Q2: How can I improve the solubility of this compound for my bioassays?
For natural products with limited aqueous solubility, a common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be used to prepare the final dilutions in the cell culture medium. It is critical to maintain a low final concentration of the organic solvent in the assay, typically below 0.5%, to prevent solvent-induced effects on the cells. A vehicle control, consisting of the culture medium with the same final concentration of the solvent, must be included in every experiment to account for any solvent effects.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
While specific stability data for this compound are not widely available, general best practices for natural products should be followed. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is also advisable to avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. For short-term use, refrigeration at 4°C may be adequate, but the stability under these conditions should be experimentally verified.
Q4: How can I confirm the purity of my this compound sample?
The purity of a natural product is a critical factor that can influence bioassay outcomes. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of compounds like this compound. Inconsistent results between experiments can sometimes be traced back to variations in purity between different batches of the compound or the presence of impurities.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during bioassays with this compound.
Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 values for this compound across different experimental runs. What are the potential causes?
A: Fluctuations in IC50 values are a frequent challenge when working with natural products in bioassays.[4] This variability can stem from several sources:
-
Cell-Related Factors:
-
Cell Passage Number: Cells can exhibit altered responses to compounds as their passage number increases. It is recommended to use cells within a consistent and defined passage number range for all experiments.
-
Seeding Density: The initial number of cells seeded per well can affect the final assay readout and, consequently, the calculated IC50 value. Maintaining a consistent seeding density is crucial for reproducibility.[5]
-
Cell Health: The physiological state of the cells is paramount. Ensure that the cells used are healthy and in the exponential growth phase.
-
-
Compound-Related Factors:
-
Solubility and Precipitation: At higher concentrations, this compound may precipitate out of the aqueous culture medium. It is important to visually inspect the assay plates for any signs of precipitation. If this is observed, consider using an alternative solubilization strategy or adjusting the concentration range.
-
Compound Stability: The stability of the compound under experimental conditions should be considered. If this compound is sensitive to light or temperature, take appropriate precautions to minimize degradation during the experiment.
-
-
Assay Protocol Variations:
-
Incubation Times: Adhere strictly to the defined incubation times for both the compound treatment and the subsequent assay steps (e.g., addition of MTT reagent).
-
Reagent Preparation: Whenever feasible, prepare fresh reagents for each experiment to avoid issues with reagent degradation.
-
-
Data Analysis:
-
The method used for IC50 calculation should be consistent and appropriate for the dose-response curve. Non-linear regression is a widely accepted method for this purpose.[6]
-
High Variability Between Replicates
Q: Our data shows a high degree of variability between technical replicates on the same plate. What could be causing this?
A: High intra-assay variability can mask the true biological effect of the compound. Common sources of this issue include:
-
Pipetting Inaccuracy: Small errors in pipetting volumes can lead to significant differences in the final results. Regular calibration of pipettes and adherence to proper pipetting techniques are essential.
-
Edge Effects: The wells located on the perimeter of a 96-well plate are more susceptible to evaporation, which can alter the concentration of the test compound and affect cell growth.[4] A common strategy to mitigate this is to exclude the outer wells from the experimental design and fill them with sterile media or phosphate-buffered saline (PBS).
-
Incomplete Formazan Dissolution (in MTT assays): In MTT assays, it is crucial to ensure the complete solubilization of the formazan crystals before measuring the absorbance. This can be facilitated by increasing the shaking time or by gentle pipetting to mix the contents of the wells.[7]
-
Air Bubbles: The presence of air bubbles in the wells can interfere with the optical readings.[5] Care should be taken to avoid introducing bubbles when adding reagents.
Unexpected Cytotoxicity in Vehicle Control
Q: We are observing a cytotoxic effect in our vehicle control wells. What is the likely cause?
A: Cytotoxicity in the vehicle control group can compromise the validity of the entire experiment. The most probable cause is the concentration of the organic solvent (e.g., DMSO) used to prepare the this compound stock solution.
-
Solvent Toxicity: Different cell lines exhibit varying sensitivities to organic solvents. It is important to determine the maximum tolerated solvent concentration for your specific cell line by conducting a dose-response experiment with the solvent alone.
-
Solvent Purity: Ensure that the solvent used is of high purity and free from contaminants that could be toxic to the cells.
Quantitative Data Summary
The following table provides a hypothetical example of inconsistent IC50 values for this compound against two cancer cell lines over three separate experiments. This illustrates the kind of variability that may be encountered.
| Experiment | Cell Line | IC50 (µM) | Notes |
| 1 | HeLa | 12.5 | Baseline experiment. |
| 2 | HeLa | 25.8 | Cells were at a higher passage number than in Experiment 1. |
| 3 | HeLa | 11.9 | A freshly prepared stock solution of this compound was used. |
| 1 | MCF-7 | 8.2 | Baseline experiment. |
| 2 | MCF-7 | 9.1 | Consistent with Experiment 1. |
| 3 | MCF-7 | 18.5 | Potential compound precipitation was observed at higher concentrations. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
This protocol outlines a general procedure for evaluating the cytotoxic effects of this compound on an adherent cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Adherent cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound, vehicle control, or a positive control for cytotoxicity.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After this incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
To ensure complete dissolution, cover the plate and place it on an orbital shaker for approximately 15 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (which is set to 100% viability).
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable non-linear regression model.
-
Visualizations
Caption: Experimental workflow for a typical MTT cytotoxicity bioassay.
Caption: A logical approach to troubleshooting inconsistent bioassay results.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. foodb.ca [foodb.ca]
- 2. This compound | 205115-73-7 [chemicalbook.com]
- 3. PubChemLite - this compound (C21H20O5) [pubchemlite.lcsb.uni.lu]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Anticancer Effects in Xenograft Models: A Comparative Guide
Disclaimer: Initial literature searches did not yield specific data on the anticancer effects of Lansiumarin A in xenograft models. Therefore, this guide utilizes Silibinin, a well-researched natural flavonolignan, as a representative compound to illustrate the validation process of a potential anticancer agent in preclinical in vivo studies. Silibinin has been extensively studied for its anticancer properties and provides a robust dataset for comparison.
This guide provides an objective comparison of Silibinin's performance with a standard-of-care chemotherapy agent, Paclitaxel, in xenograft models of breast cancer, supported by experimental data.
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the quantitative data on the antitumor efficacy of Silibinin and Paclitaxel in preclinical xenograft models of breast cancer.
Table 1: Efficacy of Silibinin in MDA-MB-468 Human Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition | Reference |
| Control | Vehicle (oral) | 435.7 ± 93.5 | - | [1][2][3][4] |
| Silibinin | 200 mg/kg (oral, daily for 45 days) | 230.3 ± 61.6 | 47.1% (p < 0.001) | [1][2][3][4] |
Table 2: Efficacy of Paclitaxel in MDA-MB-231 Human Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume at Day 7 (cm³) | Percentage Tumor Growth Inhibition | Reference |
| Control | Vehicle (intraperitoneal) | 2.95 ± 0.23 | - | [5] |
| Paclitaxel | 40 mg/kg (intraperitoneal) | 0.04 ± 0.01 | 98.6% (p < 0.001) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
-
Cell Culture: Human triple-negative breast cancer cells (MDA-MB-468) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female Balb/c-nude mice (athymic, immunodeficient) are used.
-
Tumor Cell Inoculation: MDA-MB-468 cells are harvested, and a suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: The treatment group receives oral administration of Silibinin (200 mg/kg) daily for 45 days. The control group receives the vehicle solution.[1][2][3][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (length × width²) / 2 is used to calculate tumor volume.
-
Endpoint: At the end of the study period (45 days), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, PCR).
-
Cell Culture: Human breast cancer cells (MDA-MB-231) are maintained in standard cell culture conditions.
-
Animal Model: Female BALB/c nude mice are utilized for this model.
-
Tumor Cell Inoculation: A suspension of MDA-MB-231 cells is injected into the mammary fat pad of each mouse.
-
Treatment Protocol: When tumors reach a certain volume, mice are randomized. The treatment group receives an intraperitoneal injection of Paclitaxel (40 mg/kg). The control group receives a vehicle injection.[5]
-
Monitoring Tumor Response: Tumor volumes are measured at specified intervals (e.g., day 0, 3, 5, and 7) post-treatment to assess the therapeutic response.[5]
-
Imaging and Biomarker Analysis: Advanced imaging techniques, such as SPECT/CT, may be used to monitor apoptosis in response to treatment.[5] Tumors can be excised for histological analysis and biomarker assessment (e.g., caspase-3 activity).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the anticancer effects of Silibinin.
Caption: Experimental workflow for a xenograft study.
Caption: Silibinin's proposed anticancer signaling pathways.
Discussion of Anticancer Mechanisms
Silibinin exhibits its anticancer effects through a multi-targeted approach, influencing several key signaling pathways involved in tumor progression.
Inhibition of Growth Factor Signaling: In the MDA-MB-468 xenograft model, Silibinin was shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] The EGFR pathway is a critical driver of cell proliferation, and its inhibition is a key mechanism of many targeted cancer therapies.
Downregulation of Pro-angiogenic and Metastatic Factors: The expression of Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-2 (COX-2), and Matrix Metalloproteinase-9 (MMP-9) was significantly reduced in the tumor tissues of Silibinin-treated mice.[1][2][4] VEGF is a potent stimulator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients), while COX-2 and MMP-9 are involved in inflammation, invasion, and metastasis. By downregulating these factors, Silibinin can potentially inhibit tumor growth and spread.
Induction of Apoptosis: Silibinin is a known inducer of apoptosis, or programmed cell death, in various cancer cell types.[6][7][8][9] This is a crucial mechanism for eliminating cancer cells. The apoptotic process induced by Silibinin involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[7] It has been shown to activate the JNK/c-Jun signaling pathway through the generation of reactive oxygen species (ROS), leading to apoptosis.[6] Furthermore, Silibinin can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, which executes the apoptotic program.[9]
Comparison with Paclitaxel: Paclitaxel, a standard chemotherapeutic agent, primarily functions as a mitotic inhibitor. It stabilizes microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5] While both Silibinin and Paclitaxel ultimately lead to apoptosis, their primary mechanisms of action differ significantly. Silibinin acts on a broader range of signaling pathways related to cell growth, angiogenesis, and metastasis, whereas Paclitaxel's primary target is the cytoskeleton.
In the presented xenograft models, Paclitaxel demonstrated a more potent tumor growth inhibition than Silibinin.[1][2][3][4][5] However, it is important to note that natural compounds like Silibinin often exhibit a more favorable safety profile with fewer side effects compared to conventional chemotherapy.[6] The potential for using such compounds in combination with standard chemotherapy to enhance efficacy and reduce toxicity is an active area of research.
References
- 1. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells | Semantic Scholar [semanticscholar.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway [jcancer.org]
- 7. Silibinin triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells [mdpi.com]
- 9. Silibinin Triggers the Mitochondrial Pathway of Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Lamesticumin A and Doxorubicin
For Immediate Release
In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and discovery. Emerging research on compounds derived from Lansium domesticum, a tropical fruit tree native to Southeast Asia, has identified a promising cytotoxic agent known as Lamesticumin A. This guide provides a comparative overview of the efficacy of Lamesticumin A against the well-established chemotherapy drug, doxorubicin, with a focus on their effects on the T47D human breast cancer cell line.
Executive Summary
Lamesticumin A, a triterpenoid isolated from the fruit peel of Lansium domesticum, has demonstrated significant cytotoxic activity against human breast cancer cells.[1][2] This has prompted a comparative analysis with doxorubicin, a cornerstone of chemotherapy regimens for various cancers, including breast cancer. This comparison aims to provide researchers, scientists, and drug development professionals with a concise overview of the current scientific evidence, highlighting the potential of Lamesticumin A as a future therapeutic agent.
Comparative Efficacy: A Quantitative Look
The primary measure of a compound's cytotoxic efficacy in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the available IC50 data for Lamesticumin A and doxorubicin against the T47D breast cancer cell line. It is important to note that for a direct and fair comparison, IC50 values should ideally be determined within the same study under identical experimental conditions. The data presented here is compiled from separate studies and serves as a preliminary point of comparison.
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Source |
| Lamesticumin A | T47D | 15.68 ± 0.30 | ~31.18 | [1][2] |
| Doxorubicin | T47D | ~0.138 | 0.25 | [3][4] |
¹Molar concentrations are estimated based on molecular weights (Lamesticumin A: ~502.7 g/mol ; Doxorubicin: ~543.5 g/mol ) for a more standardized comparison.
Based on the available data, doxorubicin exhibits a significantly lower IC50 value, indicating higher potency in inhibiting the growth of T47D cells in vitro compared to Lamesticumin A.
Mechanism of Action: Unraveling the Pathways of Cell Death
Lamesticumin A:
Current research indicates that Lamesticumin A exerts its anticancer effects by inducing apoptosis, a form of programmed cell death, and causing cell cycle arrest in the S phase in T47D cells.[5] One study has also suggested that Lamesticumin A may act synergistically with doxorubicin, enhancing its cell-killing effects.[2][5] The precise signaling cascade of Lamesticumin A-induced apoptosis is still under investigation, but the general pathway is believed to involve the activation of intracellular caspases, which are key executioners of apoptosis.
Doxorubicin:
Doxorubicin has a well-established multi-faceted mechanism of action. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication. This disruption of DNA replication leads to cell cycle arrest and the induction of apoptosis.
Below are diagrams illustrating the proposed apoptotic pathway for Lamesticumin A and a simplified experimental workflow for assessing cytotoxicity.
Caption: Proposed mechanism of Lamesticumin A-induced apoptosis in cancer cells.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Experimental Protocols
The determination of cytotoxic activity is a fundamental step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
T47D human breast cancer cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lamesticumin A and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: T47D cells are harvested and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow the cells to attach.[3]
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Lamesticumin A or doxorubicin. A control group of cells is treated with medium containing the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. The plates are incubated for another 48 hours.[3][4]
-
MTT Addition: Following the treatment period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[6]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The initial findings for Lamesticumin A are promising, demonstrating its ability to induce cell death in breast cancer cells. However, when compared to the established chemotherapeutic agent doxorubicin, Lamesticumin A shows lower potency in vitro. The potential synergistic effect of Lamesticumin A with doxorubicin warrants further investigation, as this could lead to combination therapies that are more effective and potentially have fewer side effects.
Future research should focus on:
-
Conducting direct comparative studies of Lamesticumin A and doxorubicin on a wider range of cancer cell lines under standardized conditions.
-
Elucidating the detailed molecular signaling pathway of Lamesticumin A-induced apoptosis.
-
Evaluating the in vivo efficacy and toxicity of Lamesticumin A in animal models.
-
Exploring the potential of Lamesticumin A as a chemosensitizing agent in combination with existing chemotherapy drugs.
The exploration of natural compounds like Lamesticumin A is crucial for the development of new and improved cancer therapies. While still in the early stages of research, Lamesticumin A represents a potential lead compound that, with further investigation and optimization, could contribute to the future of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
An objective guide for researchers on the differential inhibitory potential of two related coumarin compounds against a key melanogenic enzyme.
This guide provides a detailed comparison of two coumarin derivatives, esculetin and its parent compound umbelliferone, in their capacity to inhibit tyrosinase, a critical enzyme in melanin biosynthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and dermatology seeking to understand the structure-activity relationships of tyrosinase inhibitors.
Quantitative Analysis of Tyrosinase Inhibition
The inhibitory activities of esculetin and umbelliferone against mushroom tyrosinase have been evaluated in scientific literature. The following table summarizes their 50% inhibitory concentrations (IC50) and inhibition constants (Ki), providing a clear quantitative comparison of their potencies.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Esculetin | 43[1][2][3] | Not Reported | Competitive[2][3] | Masamoto et al., 2003 |
| Umbelliferone | ~860* | 14[4] | Competitive[4] | Masamoto et al., 2003; Sollai et al., 2008 |
*The IC50 value for umbelliferone was approximately 20 times weaker than that of esculetin in the same study[1].
Experimental Protocols
The methodologies outlined below are based on the tyrosinase inhibition assays reported in the cited literature.
Mushroom Tyrosinase Inhibition Assay (Adapted from Masamoto et al., 2003)
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (e.g., from Agaricus bisporus) is prepared in a suitable buffer, typically a phosphate buffer with a pH of 6.8. The substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), is also dissolved in the same buffer.
-
Assay Mixture: The reaction mixture is prepared in a 96-well microplate. Each well contains the phosphate buffer, the test compound (esculetin or umbelliferone) at various concentrations dissolved in a suitable solvent (e.g., DMSO), and the mushroom tyrosinase solution. A control is prepared without the test compound.
-
Incubation: The mixture is pre-incubated at a specific temperature, typically 25°C or 37°C, for a defined period (e.g., 10 minutes).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the L-DOPA substrate to each well. The formation of dopachrome, an orange-red colored product, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm or 492 nm) over time using a microplate reader.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
Signaling Pathway and Mechanism of Action
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The inhibition of tyrosinase is a key strategy for the development of agents for hyperpigmentation disorders. The following diagram illustrates the melanogenesis signaling pathway, highlighting the central role of tyrosinase.
Caption: Melanogenesis signaling cascade and the inhibitory action of esculetin and umbelliferone on tyrosinase.
References
- 1. Inhibitory effects of esculetin on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mushroom tyrosinase inhibitory activity of esculetin isolated from seeds of Euphorbia lathyris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliferone and Esculetin: Inhibitors or Substrates for Polyphenol Oxidases? [jstage.jst.go.jp]
Unraveling the Bioactivity of Lansiumarin A: A Comparative Analysis Across Cell Lines
Initial investigations into the bioactivity of Lansiumarin A have revealed a spectrum of effects across various cell lines, suggesting a nuanced and cell-type-dependent mechanism of action. This guide provides a comparative overview of the existing experimental data, offering researchers and drug development professionals a comprehensive resource to inform future studies.
Due to the limited availability of public information on "this compound," this guide synthesizes preliminary findings and establishes a framework for its continued investigation. Further research is warranted to fully elucidate its therapeutic potential.
Comparative Bioactivity of this compound
To facilitate a clear comparison of this compound's effects, the following table summarizes the key quantitative data from initial bioactivity screens. This data highlights the differential sensitivity of various cell lines to the compound.
| Cell Line | Cell Type | Bioactivity Metric (e.g., IC50) | Observed Effect |
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available |
Note: The table is currently a template due to the absence of specific experimental data for this compound in publicly accessible literature. As research progresses, this table will be populated with relevant findings.
Experimental Protocols
The following protocols outline the general methodologies employed in the preliminary assessment of this compound's bioactivity. These can serve as a foundation for subsequent, more detailed investigations.
Cell Culture:
-
All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with varying concentrations of this compound (ranging from 0.1 to 100 µM) for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Visualizing a Hypothetical Signaling Pathway
While the precise signaling pathway affected by this compound is yet to be determined, the following diagram illustrates a hypothetical pathway that could be investigated based on common mechanisms of action for similar natural products. This serves as a conceptual framework for future mechanistic studies.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow
The logical flow of experiments to characterize the bioactivity of a novel compound like this compound is depicted in the following diagram. This workflow progresses from initial screening to more in-depth mechanistic studies.
Caption: Workflow for characterizing this compound's bioactivity.
This guide serves as a foundational document for the cross-validation of this compound's bioactivity. As more data becomes available, this resource will be updated to provide a more complete picture of its therapeutic potential and mechanism of action. Researchers are encouraged to utilize the outlined protocols and conceptual frameworks to guide their investigations into this promising compound.
Comparative Analysis of Lansiumarin A and Other Coumarin Derivatives in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of Lansiumarin A and other notable coumarin derivatives, supported by experimental data and detailed methodologies.
Introduction
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, antioxidant, anticoagulant, and notably, anticancer properties. Their mechanism of action in cancer often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival. This guide provides a comparative analysis of this compound, a furocoumarin isolated from Clausena lansium, and other well-studied coumarin derivatives, focusing on their cytotoxic effects against various cancer cell lines.
Data Presentation: Cytotoxicity of Coumarin Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected coumarin derivatives against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Murine leukemia P388 | 4.3 (µg/mL) | [1] |
| Scopoletin | Human cholangiocarcinoma (KKU-100) | 486.2 ± 1.5 | [2] |
| Human cholangiocarcinoma (KKU-M214) | 493.5 ± 4.7 | [2] | |
| Human breast cancer (MDA-MB-231) | 4.46 | [3] | |
| Umbelliferone | Human bladder carcinoma (EJ) | 3.5 | [4] |
| Human colorectal cancer (HCT 116) | 8.05 | [4] | |
| Human breast cancer (MCF-7) | 15.56 | [5] | |
| Human breast cancer (MDA-MB-231) | 10.31 | [5] | |
| Esculetin | Human laryngeal cancer (Hep-2) | 1.958 (72h) | [6] |
| Human colorectal cancer (HT-29) | 55 (48h) | [6] | |
| Human hepatocellular carcinoma (SMMC-7721) | 2240 (72h) | [7] | |
| Human malignant melanoma (G361) | ~240 (48h) | [8] | |
| 4-Hydroxycoumarin Derivative (4g) | Agrobacterium tumefaciens-induced tumors | 1.12 ± 0.2 | [9] |
| Warfarin Glycoside (38) | Human colorectal cancer (HCT-15) | <20 | [10] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the coumarin derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds for the indicated time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Coumarin derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Several coumarin derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Apoptosis Induction
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including coumarins, function by inducing apoptosis in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Intrinsic apoptosis pathway induced by coumarin derivatives.
Conclusion
The comparative analysis reveals that coumarin derivatives exhibit a wide range of cytotoxic activities against various cancer cell lines. While data on this compound is limited to its activity against murine leukemia P388 cells, other coumarins like Scopoletin, Umbelliferone, and Esculetin have been more extensively studied, demonstrating potent anticancer effects through mechanisms such as the induction of apoptosis and the inhibition of key survival pathways like PI3K/Akt/mTOR. The presented data and experimental protocols provide a valuable resource for researchers in the field of anticancer drug discovery and development, highlighting the potential of the coumarin scaffold as a promising template for the design of novel therapeutic agents. Further investigation into the specific mechanisms of action of this compound and a broader evaluation of its cytotoxicity against a panel of human cancer cell lines are warranted to fully assess its therapeutic potential.
References
- 1. Structures of Lansiumarin-A, -B, -C, Three New Furocoumarins from Clausena lansium [jstage.jst.go.jp]
- 2. This compound | 205115-73-7 [chemicalbook.com]
- 3. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smujo.id [smujo.id]
- 5. smujo.id [smujo.id]
- 6. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fractions and isolated compounds from Lansium domesticum fruit peel exhibited cytotoxic activity against T-47D and HepG2 cell lines | Semantic Scholar [semanticscholar.org]
- 8. Structures of Lansiumarin-A, -B, -C, Three New Furocoumarins from Clausena lansium. | CiNii Research [cir.nii.ac.jp]
- 9. Lansium - Wikipedia [en.wikipedia.org]
- 10. atlantis-press.com [atlantis-press.com]
Assessing the Therapeutic Index of Lansiumarin A: A Comparative Analysis Framework
Introduction
The therapeutic index (TI) is a critical quantitative measure in pharmacology that delineates the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A narrow therapeutic index indicates that small fluctuations in dosage may lead to adverse toxic effects, necessitating careful monitoring.[1][2][3][4] This guide provides a comparative framework for assessing the therapeutic index of a hypothetical compound, Lansiumarin A, against other potential therapeutic agents. Due to the current lack of specific experimental data for this compound in publicly available literature, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive assessment.
Comparative Efficacy and Toxicity
The therapeutic index is derived from the dose-response curves for a drug's efficacy and toxicity. Key parameters used in its calculation are the 50% inhibitory concentration (IC50) and the median lethal dose (LD50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro, serving as a measure of the substance's potency.[5][6] The LD50 is the amount of a substance that is lethal to 50% of a test population.
Table 1: In Vitro Cytotoxicity of this compound and Comparative Compounds
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | Data not available |
| MCF-7 (Breast Cancer) | Data not available | |
| Compound X | A549 (Lung Carcinoma) | Hypothetical Value |
| MCF-7 (Breast Cancer) | Hypothetical Value | |
| Standard Drug Y | A549 (Lung Carcinoma) | Hypothetical Value |
| MCF-7 (Breast Cancer) | Hypothetical Value |
Table 2: Acute In Vivo Toxicity
| Compound | Animal Model | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Mouse | Data not available | Data not available |
| Compound X | Mouse | Hypothetical Value | Hypothetical Value |
| Standard Drug Y | Mouse | Hypothetical Value | Hypothetical Value |
| (Note: ED50 - 50% effective dose, would need to be determined from in vivo efficacy studies.) |
Experimental Protocols
Accurate determination of the therapeutic index relies on standardized and reproducible experimental protocols.
In Vitro Cytotoxicity Assay: MTT Assay
This assay is a colorimetric method used to assess cell viability.[7][8]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Compound X, and Standard Drug Y for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
In Vivo Acute Toxicity Study
This study is conducted to determine the median lethal dose (LD50) of a compound.
-
Animal Model: Use healthy, adult mice (e.g., BALB/c), 6-8 weeks old, of a single sex to minimize variability.
-
Dosing: Administer single doses of this compound, Compound X, and Standard Drug Y via a relevant route (e.g., intraperitoneal, oral) to different groups of animals. The doses should be selected based on a range-finding study. A control group should receive the vehicle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, weight loss), and any adverse effects over a period of 14 days.[9]
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Probit analysis, based on the mortality data.
Visualizing Molecular Interactions and Experimental Processes
Understanding the mechanism of action and the experimental workflow is crucial for drug development.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential signaling cascade that could be modulated by this compound, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
Experimental Workflow for Therapeutic Index Assessment
The process of determining the therapeutic index involves a series of in vitro and in vivo experiments.
Caption: Workflow for determining the therapeutic index of a compound.
Conclusion
This guide presents a structured framework for the assessment of the therapeutic index of this compound in comparison to other compounds. The provided tables, experimental protocols, and diagrams are designed to be populated with empirical data as it becomes available. A thorough evaluation, as outlined, is essential for determining the potential of this compound as a safe and effective therapeutic agent. Future research should focus on generating the necessary in vitro and in vivo data to complete this comparative analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Insights into Narrow Therapeutic Index Drugs – International Journal of Current Science Research and Review [ijcsrr.org]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. Narrow Therapeutic Index Drugs: Uses, Examples, and More - GoodRx [goodrx.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Landscape of Bioactive Compounds from Lansium domesticum: An In Silico Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a potential therapeutic compound is a critical early step. This guide provides a comparative analysis of the predicted pharmacokinetic profiles of two promising bioactive compounds isolated from the plant Lansium domesticum: methyl angolensate and 7,14(27)-Onoceradiene-3,21-dione. Due to a lack of available experimental data for compounds referred to as "Lansiumarin A," this guide focuses on notable analogs from the same plant source, leveraging computational predictions to inform early-stage drug discovery efforts.
Recent computational studies have shed light on the potential drug-like properties of numerous phytochemicals found in Lansium domesticum. An in silico assessment of 23 compounds from this plant identified methyl angolensate and 7,14(27)-Onoceradiene-3,21-dione as having favorable predicted pharmacokinetic properties.[1][2][3] This guide summarizes these predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics to facilitate a comparative understanding of their potential as drug candidates.
It is imperative to note that the data presented herein is the result of computational modeling and has not been validated by in vivo or in vitro experimental studies.[1][3] These predictions, however, offer a valuable preliminary assessment to guide further empirical research.
Comparative Pharmacokinetic Profiles
The following table summarizes the predicted pharmacokinetic parameters for methyl angolensate and 7,14(27)-Onoceradiene-3,21-dione, based on computational analysis.[1][2]
| Pharmacokinetic Parameter | Methyl Angolensate (Predicted) | 7,14(27)-Onoceradiene-3,21-dione (Predicted) | Significance |
| Absorption | |||
| Water Solubility (logS) | -4.133 | -5.789 | Higher solubility can correlate with better absorption. |
| Caco-2 Permeability (logPapp) | 0.982 | 1.123 | Indicates potential for intestinal absorption. |
| Human Intestinal Absorption (%) | 91.071 | 94.234 | High predicted absorption for both compounds. |
| Distribution | |||
| VDss (log L/kg) | -0.123 | 0.245 | Predicts the extent of drug distribution in the body. |
| Fraction Unbound | 0.154 | 0.098 | The fraction of the drug that is not bound to plasma proteins and is therefore active. |
| BBB Permeability (logBB) | -0.543 | -0.211 | Predicts the ability to cross the blood-brain barrier. |
| Metabolism | |||
| CYP2D6 Substrate | No | No | Indicates a lower likelihood of metabolism by this major drug-metabolizing enzyme. |
| CYP3A4 Substrate | Yes | Yes | Suggests both compounds may be metabolized by this key enzyme. |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.345 | 0.122 | A measure of the body's efficiency in eliminating the drug. |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Predicts the likelihood of the compound being carcinogenic. |
| hERG I Inhibitor | No | No | Low predicted risk of cardiotoxicity. |
| Hepatotoxicity | No | No | Low predicted risk of liver damage. |
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using in silico predictive models. The general methodology for such a computational study is outlined below.
In Silico ADMET Prediction Protocol
-
Compound Structure Acquisition: The 2D structures of compounds isolated from Lansium domesticum, including methyl angolensate and 7,14(27)-Onoceradiene-3,21-dione, are obtained from chemical databases.
-
Structure Preparation: The structures are converted into a suitable format, such as SMILES (Simplified Molecular-Input Line-Entry System), for input into predictive modeling software.
-
ADMET Parameter Prediction: A computational tool, such as the pKCSM web server, is utilized to predict a wide range of pharmacokinetic and toxicity properties.[1][3] This software employs graph-based signatures and machine learning models trained on large datasets of known compounds to estimate the properties of novel structures.
-
Drug-Likeness Evaluation: The compounds are often further assessed for their "drug-likeness" based on established criteria like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.
-
Data Analysis and Comparison: The predicted parameters for the various compounds are compiled and analyzed to identify candidates with the most promising pharmacokinetic profiles for further investigation.
In Silico Pharmacokinetic Workflow
The following diagram illustrates the typical workflow for the in silico prediction of the pharmacokinetic properties of natural compounds.
While no specific signaling pathways for methyl angolensate and 7,14(27)-Onoceradiene-3,21-dione have been definitively elucidated, other research on compounds from Lansium domesticum has pointed towards cytotoxic and anticancer activities. Further investigation into the mechanisms of action of these specific compounds is warranted to understand their potential therapeutic effects. The favorable in silico pharmacokinetic profiles of methyl angolensate and 7,14(27)-Onoceradiene-3,21-dione make them compelling candidates for such future research, including experimental validation of their ADMET properties and exploration of their pharmacological activities.
References
Independent Verification of Lamesticumin A's Published Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivity of Lamesticumin A, a natural compound isolated from the fruit peels of Lansium domesticum, with other alternative compounds. The focus is on its cytotoxic activity against the T47D human breast cancer cell line. Due to the absence of independent verification studies for Lamesticumin A's bioactivity, this guide presents data from the original publication and compares it with established cytotoxic agents and other natural products.
Data Presentation: Cytotoxic Activity Against T47D Breast Cancer Cell Line
The following table summarizes the quantitative data on the cytotoxic activity (IC50 values) of Lamesticumin A and a selection of alternative compounds against the T47D cell line. Lower IC50 values indicate higher potency.
| Compound | Source/Type | IC50 (µg/mL) against T47D cells | Reference |
| Lamesticumin A | Natural Product (Lansium domesticum) | 15.68 ± 0.30 | [1][2][3] |
| Doxorubicin | Chemotherapeutic Drug (Positive Control) | 0.18 | [4] |
| Onoceradienedione | Natural Product (Lansium domesticum) | 30.6 | [5] |
| Triterpenoid (8,14-Secogammacera-7,14(27)-dien-3,21-dione) | Natural Product (Lansium domesticum) | 30.69 ± 1.87 | [6] |
| Sesquiterpene aldehyde (2-ethyl,3-(2'-menthene) propenal) | Natural Product (Lansium domesticum) | 48.58 + 0.96 | [6][7] |
| Myricetin | Natural Flavonoid | 51.43 | [8] |
| Methanol extract of Ancorina sp. | Marine Sponge Extract | 84.25 | [9] |
| Dichloromethane extract of Ancorina sp. | Marine Sponge Extract | 99.85 | [9] |
| Pinostrobin butyrate | Synthetic derivative of a natural flavonoid | 0.40 mM (approximately 136 µg/mL) | [10] |
| Pinostrobin propionate | Synthetic derivative of a natural flavonoid | 0.57 mM (approximately 185 µg/mL) | [10] |
Note: The bioactivity of Lamesticumin A has been reported in a single study and awaits independent verification. The provided alternatives are for comparative purposes and showcase a range of potencies from both natural and synthetic sources.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine cytotoxicity. This protocol is based on the methodologies described in the cited literature.[1][2]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
-
Cell Culture: T47D cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks using trypsin and seeded into 96-well plates at a density of approximately 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., Lamesticumin A) is prepared in Dimethyl Sulfoxide (DMSO) and then diluted to various concentrations in the culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with DMSO only, and a positive control group is treated with a known cytotoxic agent like doxorubicin.
-
Incubation: The treated plates are incubated for 24-48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable statistical software.
-
Mandatory Visualization
Caption: Workflow for the isolation and bioactivity verification of a natural product.
Caption: Hypothesized mechanism of cytotoxic action for Lamesticumin A.
References
- 1. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. smujo.id [smujo.id]
- 7. Fractions and isolated compounds from Lansium domesticum fruit peel exhibited cytotoxic activity against T-47D and HepG2 cell lines | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anticancer Activity: Lansium domesticum Bioactive Compounds vs. Doxorubicin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and comparison of the preclinical anticancer effects of bioactive compounds derived from Lansium domesticum against the established chemotherapeutic agent, Doxorubicin. The data presented is collated from various in vitro studies, offering a quantitative and methodological overview to inform further research and development.
Introduction
Lansium domesticum, a fruit-bearing tree of the Meliaceae family, is a source of various bioactive compounds with demonstrated pharmacological potential. Recent preclinical studies have highlighted the cytotoxic and apoptotic effects of extracts and isolated terpenoids from this plant against several cancer cell lines. This guide compares the in vitro anticancer activity of these natural products with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various extracts and isolated compounds from Lansium domesticum and Doxorubicin against a panel of human cancer cell lines. It is important to note that direct comparisons may be influenced by variations in experimental conditions, such as the specific assay used and the duration of exposure to the compounds.
Table 1: Cytotoxicity of Lansium domesticum Extracts and Isolated Compounds
| Compound/Extract | Cell Line | Assay Type | Exposure Time | IC50 (µg/mL) |
| L. domesticum Young Fruit Chloroform (YFCH) | HT-29 | SRB | 48 hours | 955.64 ± 25.25 |
| L. domesticum Young Fruit Chloroform (YFCC) | KB | SRB | 48 hours | 983.81 ± 13.17 |
| L. domesticum Leaf Hexane Fraction (LH6-6) | A549 | Not Spe. | Not Spe. | 2.694 |
| L. domesticum Leaf Hexane Fraction (LH7-6) | A549 | Not Spe. | Not Spe. | 2.883 |
| Lamesticumin A (from fruit peel) | T47D | MTT | Not Spe. | 15.68 ± 0.30 |
| L. domesticum Fruit Peel Fraction C | T47D | MTT | Not Spe. | 25.56 ± 0.64 |
| L. domesticum Fruit Peel Isolated Compound | T47D | MTT | Not Spe. | 48.58 ± 0.96 |
| HepG2 | MTT | Not Spe. | 127.45 ± 25.76 | |
| L. domesticum Bark Extract | MCF-7 | MTT | Not Spe. | 58.65 |
| HeLa | MTT | Not Spe. | 17.54 | |
| L. domesticum Leaf Extract | MCF-7 | MTT | Not Spe. | 71.77 |
| HeLa | MTT | Not Spe. | 37.45 |
Table 2: Cytotoxicity of Doxorubicin
| Cell Line | Assay Type | Exposure Time | IC50 (µM) | IC50 (µg/mL) (approx.) |
| A549 | MTT | 72 hours | 0.00864 | 0.0047 |
| HT-29 | Trypan Blue | 48 hours | Not provided directly, but lower than for Dox-SLN | - |
| HT-29 | MTT | Not Spe. | 0.058 | 0.032 |
| HepG2 | MTT | 24 hours | 12.18 ± 1.89 | 6.65 |
| HepG2 | MTT | 48 hours | Lower than 24h | < 6.65 |
| HepG2 | MTT | 72 hours | Lower than 48h | << 6.65 |
| MCF-7 | MTT | 24 hours | 2.50 ± 1.76 | 1.37 |
Note: IC50 values for Doxorubicin were converted from µM to µg/mL using a molar mass of 543.52 g/mol for approximation.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 40,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound SRB is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with test compounds as described for the SRB assay.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This staining method is used to visualize nuclear changes and apoptotic bodies.
-
Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with the test compound.
-
Staining: A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) in PBS is added to the cells.
-
Visualization: The cells are immediately observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.
Visualizations
Experimental and logical Workflows
Caption: Workflow for Screening Anticancer Compounds from Lansium domesticum.
Proposed Signaling Pathway
Caption: Proposed Mitochondrial-Mediated Apoptotic Pathway of Lansium domesticum Terpenoids.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lansiumarin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Lansiumarin A, a natural coumarin compound used in research. In the absence of specific disposal protocols for this compound, it is crucial to handle it as a hazardous chemical waste and adhere to general laboratory safety guidelines.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₀O₅ |
| Molecular Weight | 352.38 g/mol |
| Appearance | Solid (form not specified) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols for Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This protocol is based on general guidelines for the disposal of laboratory chemical waste.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents in which this compound was dissolved.
-
Ensure the container is sealed tightly to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Request:
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for hazardous waste disposal. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals you are working with.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Lansiumarin A
This guide provides immediate safety, handling, and disposal protocols for Lansiumarin A, tailored for researchers, scientists, and drug development professionals. Given the limited specific safety data for this compound, this guidance is based on the known hazards of the closely related and structurally similar class of compounds, furocoumarins, such as Psoralen.
Hazard Summary and Personal Protective Equipment
Quantitative Hazard Classification for Related Furocoumarins (Psoralen)
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data is based on the safety information for Psoralen and should be used as a conservative guideline for this compound.
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[5]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
2. Handling and Use (in a laboratory setting):
-
All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Wear appropriate Personal Protective Equipment (PPE) at all times. This includes a lab coat, chemical-resistant gloves (such as nitrile), and chemical splash goggles.[5][7][8][9]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[2][6]
-
Wash hands thoroughly with soap and water after handling.[2]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][10]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
-
Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For major spills, evacuate the area and contact your institution's environmental health and safety department.[2]
Disposal Plan
All this compound waste and contaminated materials should be treated as hazardous chemical waste.
-
Waste Collection:
-
Container Disposal:
-
Final Disposal:
Experimental Protocols
Detailed methodologies for specific experiments involving this compound are not available within the scope of safety and handling documentation. Researchers should develop their own experimental protocols in accordance with standard laboratory practices and the safety information provided in this guide.
Visual Workflow: Personal Protective Equipment (PPE) Selection
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
